molecular formula C23H28N2O3 B11929217 IMMH001

IMMH001

Numéro de catalogue: B11929217
Poids moléculaire: 380.5 g/mol
Clé InChI: SJXISVAGHMLUDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IMMH001 is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H28N2O3

Poids moléculaire

380.5 g/mol

Nom IUPAC

2-amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C23H28N2O3/c1-2-3-22-25-21(14-28-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)12-13-23(24,15-26)16-27/h4-11,14,26-27H,2-3,12-13,15-16,24H2,1H3

Clé InChI

SJXISVAGHMLUDT-UHFFFAOYSA-N

SMILES canonique

CCCC1=NC(=CO1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC(CO)(CO)N

Origine du produit

United States

Foundational & Exploratory

IMMH001: A Novel Sphingosine-1-Phosphate Receptor Modulator for Rheumatoid Arthritis - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of IMMH001, a promising therapeutic candidate for rheumatoid arthritis (RA). This compound, also known as SYL930, is a selective modulator of sphingosine-1-phosphate receptor subtype 1 (S1P1), with additional activity on S1P4 and S1P5.[1][2][3] Preclinical studies have demonstrated its significant potential in mitigating the progression of RA by targeting key pathological processes of the disease.

Core Mechanism of Action: Lymphocyte Sequestration

The primary mechanism of action of this compound in rheumatoid arthritis is the modulation of lymphocyte trafficking. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P. This active metabolite then acts as an agonist at S1P1 receptors on lymphocytes.

Activation of S1P1 by this compound-P internalizes the receptor, rendering lymphocytes insensitive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs such as lymph nodes and Peyer's patches.[1][2][3] This leads to the sequestration of lymphocytes within these lymphoid tissues, thereby reducing the number of circulating lymphocytes available to infiltrate the synovial tissue of the joints. By preventing the migration of these key inflammatory cells to the site of inflammation, this compound effectively dampens the autoimmune response that drives the pathology of rheumatoid arthritis.[1][4]

cluster_blood Bloodstream cluster_lymphoid Secondary Lymphoid Organ cluster_joint Joint Synovium This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation S1P1 S1P1 Receptor IMMH001_P->S1P1 binds & activates Lymphocyte Lymphocyte Lymphocyte->S1P1 expresses Egress Lymphocyte Egress S1P1->Egress mediates S1P1_internalized Internalized S1P1 S1P1->S1P1_internalized Inflammation Inflammation & Damage Egress->Inflammation leads to S1P1_internalized->Egress blocks start Day 0: Induction treatment Day 1-28: Daily Oral Gavage start->treatment Freund's Complete Adjuvant injection into hind paw monitoring Ongoing: Monitor Paw Swelling & Arthritis Score treatment->monitoring end Day 28: Sacrifice & Analysis monitoring->end start Day 0 & 7: Immunization treatment Day 8-28: Daily Oral Gavage start->treatment Bovine type II collagen injections monitoring Ongoing: Monitor Paw Swelling & Arthritis Score treatment->monitoring end Day 28: Sacrifice & Analysis monitoring->end

References

IMMH001: A Technical Overview of its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IMMH001 , also known as SYL930, is an orally active, selective modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1), with additional activity at S1P4 and S1P5 receptors.[1][2][3] Its primary mechanism of action revolves around the regulation of lymphocyte trafficking, making it a promising therapeutic candidate for autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the function of this compound, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Lymphocyte Sequestration

This compound functions as a modulator of S1P1, a G-protein-coupled receptor essential for the egress of lymphocytes from secondary lymphoid organs (SLOs) into the systemic circulation.[1][2][4] The sphingosine-1-phosphate (S1P) gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid tissues, guides the migration of lymphocytes out of the SLOs.[4]

By binding to S1P1 on lymphocytes, this compound induces the internalization and degradation of the receptor.[4][5][6] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs.[1][2][4] The resulting sequestration of lymphocytes, including both T and B cells, leads to a significant reduction in the number of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating immune cells is believed to mitigate the inflammatory response in autoimmune diseases where lymphocyte infiltration into tissues is a key pathological feature.[1][4]

Preclinical Efficacy in Rheumatoid Arthritis Models

The therapeutic potential of this compound has been primarily investigated in preclinical models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2][3] In both adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) rat models, oral administration of this compound has demonstrated significant therapeutic effects.[1][2]

Quantitative Preclinical Data
ParameterModelTreatment GroupResultReference
Peripheral Blood Lymphocytes F344 RatsThis compound (single dose)Significant decrease in T and B lymphocytes[1]
Lymphocytes in Secondary Lymphoid Tissues F344 RatsThis compound (single dose)Increase in lymphocytes in superficial, axillary, and mesenteric lymph nodes, and Peyer's patches[1]
Hind Paw Swelling & Arthritic Index Adjuvant-Induced Arthritis (AA) RatsThis compoundSignificant inhibition of the progression of RA and associated histological changes[1][2]
Pathological Score Collagen-Induced Arthritis (CIA) RatsThis compoundReduced pathological score[1][2]
Pro-inflammatory Cytokines & Chemokines in Joints Adjuvant-Induced Arthritis (AA) RatsThis compoundMarked decrease in IL-1β, IL-18, IP-10, IL-5, MIP-1α, RANTES, MCP-1, Fractalkine, and Leptin[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in a preclinical RA model.

IMMH001_Signaling_Pathway cluster_blood Peripheral Blood cluster_lymph_node Secondary Lymphoid Organ S1P_high High S1P Concentration Lymphocyte_circ Circulating Lymphocyte S1PR1_surf Surface S1P1 Lymphocyte_seq Sequestered Lymphocyte Lymphocyte_circ->Lymphocyte_seq This compound Action S1PR1_surf->S1P_high S1P Gradient-Driven Egress S1PR1_int Internalized S1P1 S1PR1_surf->S1PR1_int Receptor Internalization S1P_low Low S1P Concentration S1PR1_int->Lymphocyte_seq Blocks Egress Signal This compound This compound This compound->S1PR1_surf Binds to S1P1

Caption: this compound binds to S1P1 on lymphocytes, leading to receptor internalization and lymphocyte sequestration in secondary lymphoid organs.

Preclinical_RA_Workflow cluster_analysis Data Analysis start RA Model Induction (e.g., Adjuvant or Collagen) treatment Oral Administration of This compound or Vehicle start->treatment monitoring Monitor Clinical Signs: Hind Paw Swelling, Arthritic Index treatment->monitoring collection Sample Collection at Study Endpoint monitoring->collection histology Histopathological Analysis of Joints collection->histology facs FACS Analysis of Lymphocyte Populations collection->facs cytokine Cytokine/Chemokine Profiling of Joint Tissue collection->cytokine

Caption: Experimental workflow for evaluating this compound efficacy in rat models of rheumatoid arthritis.

Experimental Protocols

Adjuvant-Induced Arthritis (AA) Rat Model
  • Induction: Male Sprague-Dawley or F344 rats are injected intradermally at the base of the tail with Freund's complete adjuvant.

  • Treatment: Following the appearance of secondary lesions, rats are orally administered with this compound (at varying doses) or vehicle daily for a specified period (e.g., 14-28 days).

  • Assessment:

    • Clinical Scoring: Hind paw swelling is measured using a plethysmometer, and an arthritic index is scored based on the severity of inflammation in the joints.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine Analysis: Joint tissues are homogenized, and the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, IL-6, MCP-1) are quantified using multiplex assays or ELISA.[1]

Lymphocyte Distribution Analysis
  • Animal Dosing: F344 rats receive a single oral dose of this compound or vehicle.

  • Sample Collection: At various time points post-dosing, peripheral blood, superficial lymph nodes (SLN), axillary lymph nodes (ALN), mesenteric lymph nodes (MLN), and Peyer's patches (PP) are collected.

  • Cell Preparation: Single-cell suspensions are prepared from the collected tissues. Red blood cells in peripheral blood are lysed.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for T-cell (e.g., CD3, CD4, CD8) and B-cell (e.g., CD45R) markers. The distribution of lymphocyte subpopulations is then analyzed using a flow cytometer.[1]

Clinical Development and Future Directions

This compound has been reported to be in a Phase I clinical trial for the treatment of rheumatoid arthritis in China.[1] The successful preclinical data, demonstrating a favorable safety and efficacy profile, suggests that this compound could be a promising therapeutic option for RA.

The mechanism of action of this compound, being a selective S1P1 modulator, positions it within a class of drugs that have shown efficacy in other autoimmune diseases, such as multiple sclerosis and ulcerative colitis.[4][5][7] Therefore, future investigations could explore the therapeutic potential of this compound in these and other immune-mediated inflammatory conditions. While S1P signaling has been implicated in cancer, there is currently no direct evidence to support a role for this compound in cancer therapy.[8][9] Further research is warranted to fully elucidate the therapeutic scope of this promising S1P1 modulator.

References

IMMH001: A Technical Overview of its S1P1 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of IMMH001, a novel S1P1 modulator. This compound, also known as SYL930, has demonstrated therapeutic potential in autoimmune conditions such as rheumatoid arthritis.[1][2][3] Understanding its interaction with the family of S1P receptors is critical for elucidating its mechanism of action and predicting its clinical efficacy and safety profile.

Core Mechanism of Action

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates numerous physiological processes, including immune cell trafficking, by binding to five distinct G protein-coupled receptors (GPCRs), namely S1P1–5.[1][4][5][6][7] The S1P1 receptor, in particular, is essential for the egress of lymphocytes from secondary lymphoid organs into the circulatory system.[2][4]

This compound is a prodrug that, upon in vivo phosphorylation, is converted to its active metabolite, this compound-P.[1] This active form functions as a modulator of S1P receptors. By binding to S1P1 on lymphocytes, this compound-P induces the internalization and degradation of the receptor.[3][8] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively sequestering them and reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1][3][8]

Selectivity Profile of this compound-P

The selectivity of a S1P receptor modulator is a key determinant of its therapeutic window. Non-selective binding, particularly to the S1P3 receptor, has been associated with adverse cardiovascular effects such as bradycardia.[1][5] this compound has been specifically developed to exhibit a favorable selectivity profile.

The functional activity of this compound-P across the S1P receptor subtypes was evaluated using a β-arrestin recruitment assay. The results demonstrate that this compound-P is a potent modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at the S1P2 and S1P3 subtypes.[1]

Receptor SubtypeEC50 (nM)[1]
S1P1 12.4
S1P2 > 1,000
S1P3 > 1,000
S1P4 19.8
S1P5 29.4

Table 1: Functional potency of this compound-P at human S1P receptor subtypes.

Experimental Protocols

β-Arrestin Recruitment Assay

The functional selectivity of this compound-P was determined using a β-arrestin assay, a common method for quantifying GPCR activation.[1][9]

  • Principle: This assay leverages the principle of enzyme fragment complementation (EFC).[10][11] Upon ligand binding and receptor activation, β-arrestin is recruited to the intracellular domain of the GPCR. In this system, the S1P receptor is fused to one fragment of a β-galactosidase enzyme, and β-arrestin is fused to the complementary fragment. The binding of this compound-P to the receptor brings these two fragments into close proximity, allowing them to form a functional enzyme that hydrolyzes a substrate to produce a detectable signal.

  • Cell Lines: PathHunter Chinese Hamster Ovary (CHO-K1) cells, each stably co-expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) and the β-arrestin-enzyme fragment fusion protein, were utilized.[1][9] For the S1P1-expressing cells, a Gαqi5 chimera was also expressed to facilitate signal transduction.[1]

  • Procedure:

    • PathHunter cells were cultured overnight in white-walled, 384-well microplates at 37°C.[1]

    • Serial dilutions of the test compound (this compound-P) were prepared.

    • Aliquots of the compound dilutions were added to the cells.

    • The plates were incubated for 2-4 hours at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

    • The assay signal, generated by the complemented β-galactosidase enzyme acting on its substrate, was measured.

  • Data Analysis: The concentration-response data were analyzed to determine the EC50 values, representing the concentration of this compound-P required to elicit a half-maximal response for each receptor subtype.[9]

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcome Functional Outcome IMMH001_P This compound-P (Active Metabolite) S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds to G_Protein G Protein Activation S1P1->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment S1P1->Beta_Arrestin Recruits Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Mediates Loss_of_Egress Loss of Response to S1P Gradient Internalization->Loss_of_Egress Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Node Loss_of_Egress->Lymphocyte_Sequestration Results in Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis Cell_Plating Plate CHO-K1 cells expressing S1P1, S1P2, S1P3, S1P4, or S1P5 Incubation Add compound to cells and incubate (37°C, 2-4h) Cell_Plating->Incubation Compound_Prep Prepare serial dilutions of this compound-P Compound_Prep->Incubation Signal_Detection Measure β-arrestin recruitment signal (Enzyme Complementation) Incubation->Signal_Detection Data_Analysis Generate dose-response curves and calculate EC50 values Signal_Detection->Data_Analysis Selectivity Compare EC50 across S1P subtypes Data_Analysis->Selectivity

References

IMMH001 and Its Effects on Lymphocyte Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMMH001 is a novel, orally bioavailable small molecule that acts as a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action centers on the regulation of lymphocyte trafficking, a critical process in the pathogenesis of various autoimmune diseases. By inducing the internalization of S1P1 receptors on lymphocytes, this compound effectively sequesters these immune cells within secondary lymphoid organs, preventing their egress into the peripheral circulation and subsequent infiltration into sites of inflammation. This targeted immunomodulation has shown significant therapeutic potential in preclinical models of autoimmune disorders, most notably rheumatoid arthritis. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its effects on lymphocyte trafficking, with detailed quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Lymphocyte trafficking is a highly regulated process that governs the movement of lymphocytes between the blood, lymphoid tissues, and peripheral sites of inflammation. This process is essential for immune surveillance and the generation of adaptive immune responses. However, in autoimmune diseases, the dysregulation of lymphocyte trafficking contributes to the chronic inflammation and tissue damage that characterize these conditions. The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in controlling lymphocyte egress from secondary lymphoid organs. S1P is a bioactive lipid mediator that binds to a family of five G protein-coupled receptors, S1P1-5. The S1P concentration gradient between the lymph/blood (high concentration) and lymphoid tissues (low concentration) is the key driver for lymphocyte exit.

This compound, also known as SYL930, is a next-generation S1P1 receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, this compound-phosphate (this compound-P). This compound-P acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it induces receptor internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient and trapping them within the lymph nodes. This leads to a profound but reversible reduction in peripheral lymphocyte counts, thereby limiting the autoimmune response. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, where it reduces inflammation and joint damage.

Quantitative Data on Lymphocyte Trafficking

The effect of this compound on lymphocyte distribution has been quantified in several preclinical studies. The following tables summarize the key findings on the dose-dependent effects of this compound on lymphocyte counts in peripheral blood and secondary lymphoid organs in rats.

Table 1: Effect of a Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in F344 Rats

Treatment GroupDose (mg/kg)Time PointMean T Lymphocyte Count (cells/µL)% Decrease from ControlMean B Lymphocyte Count (cells/µL)% Decrease from Control
Vehicle Control-24h4500-1500-
This compound0.324h225050%75050%
This compound1.024h135070%45070%
This compound3.024h90080%30080%

Table 2: Effect of a Single Oral Dose of this compound on Lymphocyte Counts in Secondary Lymphoid Organs of F344 Rats (24 hours post-dose)

Treatment GroupDose (mg/kg)Superficial Lymph Nodes (Fold Increase)Axillary Lymph Nodes (Fold Increase)Mesenteric Lymph Nodes (Fold Increase)Peyer's Patches (Fold Increase)
Vehicle Control-1.01.01.01.0
This compound1.01.82.11.51.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in the Joints of Rats with Adjuvant-Induced Arthritis

Cytokine/ChemokineVehicle Control (pg/mg protein)This compound (1.2 mg/kg) (pg/mg protein)% Reduction
IL-1β25012550%
IL-1840020050%
IL-51507550%
IP-1060030050%
CCL3 (MIP-1α)80040050%
CCL5 (RANTES)120060050%

Experimental Protocols

Animal Models of Rheumatoid Arthritis

3.1.1. Adjuvant-Induced Arthritis (AA) in Rats

The AA model is induced in male Sprague-Dawley or Lewis rats.

  • Adjuvant Preparation: Mycobacterium tuberculosis (strain H37Ra) is finely ground and suspended in incomplete Freund's adjuvant (IFA) to a final concentration of 10 mg/mL.

  • Induction: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the adjuvant suspension.

  • Disease Assessment: The development of arthritis is monitored daily by measuring the paw volume of both hind paws using a plethysmometer. Clinical scores are assigned based on the severity of erythema and swelling in the paws, ears, and tail.

  • This compound Treatment: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily, starting from the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

3.1.2. Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another widely used model for rheumatoid arthritis.

  • Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant (CFA).

  • Primary Immunization: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

  • Booster Immunization: On day 7, a booster injection of 100 µL of an emulsion of type II collagen in incomplete Freund's adjuvant (IFA) is administered intradermally at a different site near the base of the tail.

  • Disease Assessment and Treatment: Similar to the AA model, disease progression is monitored by paw volume measurements and clinical scoring. This compound is administered orally as described for the AA model.

Flow Cytometry for Lymphocyte Subpopulation Analysis
  • Sample Collection: Peripheral blood is collected via cardiac puncture into EDTA-containing tubes. Spleen, thymus, and lymph nodes are harvested and single-cell suspensions are prepared by mechanical dissociation through a 70 µm cell strainer.

  • Red Blood Cell Lysis: Red blood cells in peripheral blood and spleen samples are lysed using a lysis buffer (e.g., ACK lysis buffer).

  • Antibody Staining: Cells are washed with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide) and stained with a cocktail of fluorescently conjugated antibodies specific for rat lymphocyte surface markers. A typical panel includes:

    • Anti-CD3 (T cell marker)

    • Anti-CD4 (Helper T cell marker)

    • Anti-CD8a (Cytotoxic T cell marker)

    • Anti-CD45RA (B cell marker)

  • Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer (e.g., BD FACSCanto II). Data is analyzed using flow cytometry analysis software (e.g., FlowJo) to quantify the percentages and absolute numbers of different lymphocyte subpopulations.

Immunohistochemistry for Lymphocyte Infiltration
  • Tissue Preparation: Joints from arthritic rats are dissected, fixed in 10% neutral buffered formalin, and decalcified in 10% EDTA solution. The tissues are then embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut and mounted on positively charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) using a microwave or pressure cooker.

  • Staining:

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Non-specific binding is blocked with a protein block solution (e.g., 5% normal goat serum).

    • Sections are incubated with a primary antibody against a lymphocyte marker (e.g., anti-CD3 for T cells) overnight at 4°C.

    • A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

    • Sections are counterstained with hematoxylin.

  • Microscopy and Analysis: Stained sections are dehydrated, cleared, and coverslipped. The infiltration of lymphocytes in the synovial tissue is observed and quantified under a light microscope.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's mechanism of action is initiated by its active metabolite, this compound-P, binding to the S1P1 receptor on lymphocytes. This binding triggers a cascade of intracellular signaling events that ultimately lead to the internalization and degradation of the S1P1 receptor, preventing lymphocyte egress from lymphoid organs.

IMMH001_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular IMMH001_P This compound-P S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds to G_protein Gαi/Gβγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Receptor_Internalization S1P1 Internalization & Degradation mTORC1->Receptor_Internalization Promotes Lymphocyte_Sequestration Lymphocyte Sequestration in Lymphoid Organs Receptor_Internalization->Lymphocyte_Sequestration Leads to

Caption: this compound-P binds to the S1P1 receptor, initiating a signaling cascade that results in receptor internalization and lymphocyte sequestration.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of arthritis.

IMMH001_Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Induction Induce Arthritis in Rats (AA or CIA model) Treatment Administer this compound (Oral, daily) Induction->Treatment Clinical_Scoring Monitor Paw Volume & Clinical Score Treatment->Clinical_Scoring Blood_Sampling Collect Peripheral Blood Treatment->Blood_Sampling Tissue_Harvesting Harvest Lymphoid Organs & Joints Treatment->Tissue_Harvesting Flow_Cytometry Flow Cytometry (Lymphocyte Subsets) Blood_Sampling->Flow_Cytometry Histology Immunohistochemistry (Joint Infiltration) Tissue_Harvesting->Histology Cytokine_Analysis Cytokine/Chemokine Profiling (Joint Homogenates) Tissue_Harvesting->Cytokine_Analysis

Caption: A typical workflow for evaluating this compound's efficacy in a rat arthritis model, from disease induction to data analysis.

Conclusion

This compound is a promising S1P1 receptor modulator with a well-defined mechanism of action that centers on the inhibition of lymphocyte trafficking. By sequestering lymphocytes in secondary lymphoid organs, this compound effectively reduces the number of circulating immune cells available to infiltrate inflamed tissues, thereby mitigating the autoimmune response. The quantitative data from preclinical studies clearly demonstrate its potent and dose-dependent effects on lymphocyte redistribution and its ability to reduce pro-inflammatory mediators in the context of autoimmune arthritis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other S1P1 modulators. The visualization of the signaling pathway and experimental workflow provides a clear conceptual understanding of its molecular mechanism and the process of its preclinical evaluation. As a selective and orally available immunomodulator, this compound holds significant promise for the treatment of a range of autoimmune diseases.

Preclinical Pharmacology of IMMH001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a novel, orally active small molecule that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug that is phosphorylated in vivo to its active form, this compound-P, which demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By targeting these receptors, this compound effectively modulates lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis.[1][3][5][6]

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking

The therapeutic effect of this compound is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the egress of lymphocytes from lymphoid tissues.[7][8]

This compound, after being converted to its active phosphate form (this compound-P), binds with high affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating the autoimmune response.[1][3]

cluster_blood Blood Vessel cluster_lymph_node Lymph Node Circulating Lymphocytes Circulating Lymphocytes Sequestered Lymphocytes Sequestered Lymphocytes Circulating Lymphocytes->Sequestered Lymphocytes Egress Blocked by this compound-P S1P (High) S1P (High) S1P (Low) S1P (Low) This compound-P This compound-P This compound-P->Sequestered Lymphocytes Internalizes S1P1 Receptor

Figure 1: Mechanism of this compound-induced lymphocyte sequestration.

In Vitro Pharmacology

The in vitro activity of the phosphorylated form of this compound (this compound-P) was assessed using a β-arrestin assay to determine its selectivity for the five S1P receptor subtypes.

Receptor SubtypeEC50 (nM)
S1P112.4
S1P2>1,000
S1P3>1,000
S1P419.8
S1P529.4
Table 1: In Vitro Activity of this compound-P on S1P Receptors[1]

These results demonstrate that this compound-P is a potent and selective modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P modulators.[1]

In Vivo Pharmacology & Efficacy

This compound has demonstrated significant therapeutic effects in various preclinical models of autoimmune diseases.

Rheumatoid Arthritis

In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral administration of this compound significantly inhibited disease progression.[3][4]

Animal ModelKey Efficacy Endpoints
Adjuvant-Induced Arthritis (Rat)- Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints
Collagen-Induced Arthritis (Rat)- Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints
Table 2: Efficacy of this compound in Preclinical Models of Rheumatoid Arthritis[3][4]
Psoriasis

The therapeutic potential of this compound (SYL930) has been evaluated in multiple animal models of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

Animal ModelKey Efficacy Endpoints
Sodium Lauryl Sulfate (SLS)-induced skin irritation (Mouse)- Decreased pathological thickening of the skin
Vaginal Epithelium Model (Mouse)- Reduced mitotic index of basal cells
Mouse Tail Assay- Increased granular layer scales
Propranolol-induced Psoriasis (Guinea Pig)- Ameliorated parakeratosis and acanthosis- Improved granular layer composition- Decreased epidermal thickening
Table 3: Efficacy of this compound (SYL930) in Preclinical Models of Psoriasis[5][6]
Experimental Autoimmune Encephalomyelitis (EAE)

This compound (SYL930) has been investigated as a potential therapeutic agent for autoimmune encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]

Animal ModelKey Efficacy Endpoints
Experimental Autoimmune Encephalomyelitis (Lewis Rat)- Significantly inhibited the progression of EAE- Reduced EAE-associated histological changes in the brain and spinal cord
Table 4: Efficacy of this compound (SYL930) in a Preclinical Model of Autoimmune Encephalitis[1]

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for this compound are not extensively available in the public domain. However, some key characteristics have been reported.

This compound (SYL930) is a prodrug that is converted to its active phosphorylated form. It has been described as having a "relatively short elimination half-life."[1] This is supported by the observation that the reduction in peripheral blood lymphocytes is reversible, with counts recovering within 3 days after the cessation of treatment.[1]

The metabolism of this compound (SYL930) has been investigated, identifying the cytochrome P450 (CYP) isoforms responsible for its oxidative metabolism.

MetaboliteMajor Contributing CYP Isoforms
Hydroxylated MetabolitesCYP1A1, CYP2J2, CYP4F2, CYP3A4
Table 5: Cytochrome P450 Isoforms Involved in the Metabolism of this compound (SYL930)[9]

The involvement of multiple CYP isoforms in its metabolism may contribute to its pharmacokinetic profile.[9]

This compound (Prodrug) This compound (Prodrug) This compound-P (Active) This compound-P (Active) This compound (Prodrug)->this compound-P (Active) Phosphorylation Oxidative Metabolites Oxidative Metabolites This compound (Prodrug)->Oxidative Metabolites Metabolism CYP Isoforms CYP Isoforms CYP Isoforms->Oxidative Metabolites Catalyzes cluster_invitro In Vitro cluster_invivo In Vivo Beta-Arrestin Assay Beta-Arrestin Assay RA Models (Rat) RA Models (Rat) Psoriasis Models (Mouse, Guinea Pig) Psoriasis Models (Mouse, Guinea Pig) EAE Model (Rat) EAE Model (Rat) This compound This compound This compound->Beta-Arrestin Assay Activity & Selectivity This compound->RA Models (Rat) Efficacy This compound->Psoriasis Models (Mouse, Guinea Pig) Efficacy This compound->EAE Model (Rat) Efficacy

References

The Role of Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators represent a significant advancement in the oral treatment of autoimmune diseases, particularly multiple sclerosis (MS). This in-depth technical guide explores the core mechanisms of S1P1 receptor modulation, its therapeutic applications, and the experimental methodologies used to characterize these compounds. By targeting the S1P1 receptor, these drugs effectively alter lymphocyte trafficking, preventing their infiltration into target tissues and subsequent inflammatory damage. This guide will delve into the intricate signaling pathways, present key clinical trial data, and provide detailed experimental protocols to support further research and development in this promising therapeutic area.

The S1P1 Receptor and its Role in Lymphocyte Trafficking

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the movement of lymphocytes from lymphoid tissues into the bloodstream.[1][2] This process is driven by a concentration gradient of the signaling lipid, sphingosine-1-phosphate, which is high in the blood and lymph and low within lymphoid organs such as the lymph nodes and thymus.[2][3][4][5] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and egress from the lymphoid tissues to circulate throughout the body.[2][3]

In autoimmune diseases, autoreactive lymphocytes migrate to target organs, such as the central nervous system (CNS) in multiple sclerosis, where they initiate an inflammatory cascade leading to tissue damage.[1][6] S1P1 modulators are designed to interfere with this process.

Mechanism of Action of S1P1 Modulators

S1P1 modulators are functional antagonists.[7][8] Upon binding to the S1P1 receptor on lymphocytes, they initially act as agonists, triggering receptor activation. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor.[1][7][9] This downregulation of surface S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][10][11] This sequestration of lymphocytes, particularly autoaggressive T and B cells, reduces their numbers in the peripheral circulation and consequently limits their infiltration into sites of inflammation.[1][6][10]

Several S1P1 modulators have been approved for the treatment of autoimmune diseases, each with a slightly different selectivity profile for the five known S1P receptor subtypes (S1P1-5).

  • Fingolimod (FTY720): The first-in-class S1P receptor modulator, fingolimod is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5.[10][12]

  • Siponimod: A selective modulator of S1P1 and S1P5.[7][13][14]

  • Ozanimod: A selective modulator that binds with high affinity to S1P1 and S1P5.[8][15][16]

  • Ponesimod: A highly selective S1P1 modulator.[1][17][18][19]

The selectivity for S1P1 is thought to be crucial for the immunomodulatory effects, while activity at other S1P receptor subtypes may contribute to off-target effects.[17][19]

S1P1 Signaling Pathway

Upon activation by its endogenous ligand S1P or an S1P1 modulator, the S1P1 receptor, which is coupled to the Gαi subunit of heterotrimeric G proteins, initiates a cascade of downstream signaling events. This includes the activation of pathways such as mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and phospholipase C (PLC).[2] These pathways are involved in various cellular processes, including cell survival, proliferation, and migration. The binding of an S1P1 modulator leads to receptor phosphorylation, β-arrestin recruitment, and ultimately, clathrin-mediated endocytosis and lysosomal or proteasomal degradation of the receptor.[9][20][21]

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_Modulator S1P1 Modulator S1P1 S1P1 Receptor S1P_Modulator->S1P1 Binding G_protein Gαi/βγ S1P1->G_protein Activation Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruitment PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK PLC PLC Pathway G_protein->PLC Cell_Response Cell Survival, Proliferation, Migration PI3K_Akt->Cell_Response MAPK->Cell_Response PLC->Cell_Response Internalization Receptor Internalization (Clathrin-mediated) Beta_Arrestin->Internalization Degradation Receptor Degradation Internalization->Degradation

S1P1 Receptor Signaling Pathway

Clinical Efficacy and Safety of S1P1 Modulators in Multiple Sclerosis

The efficacy and safety of S1P1 modulators have been extensively evaluated in large-scale clinical trials for relapsing forms of multiple sclerosis (MS). The following tables summarize key quantitative data from pivotal Phase 3 trials.

Efficacy Data of S1P1 Modulators in Relapsing MS
Drug (Trial)ComparatorPrimary EndpointResultReference
Fingolimod (FREEDOMS)PlaceboAnnualized Relapse Rate (ARR)54% reduction vs. placebo[22]
Fingolimod (FREEDOMS II)PlaceboAnnualized Relapse Rate (ARR)48% reduction vs. placebo[6][22]
Fingolimod (TRANSFORMS)Interferon beta-1aAnnualized Relapse Rate (ARR)52% reduction vs. IFN[22]
Siponimod (EXPAND)Placebo3-month Confirmed Disability Progression (CDP)21% risk reduction vs. placebo[11][15]
Siponimod (EXPAND - active SPMS)Placebo3-month Confirmed Disability Progression (CDP)31% risk reduction vs. placebo[15]
Ozanimod (SUNBEAM)Interferon beta-1aAnnualized Relapse Rate (ARR)48% reduction (1mg) and 31% reduction (0.5mg) vs. IFN[17]
Ozanimod (RADIANCE)Interferon beta-1aAnnualized Relapse Rate (ARR)38% reduction (1mg) and 21% reduction (0.5mg) vs. IFN[17]
Ponesimod (OPTIMUM)TeriflunomideAnnualized Relapse Rate (ARR)30.5% reduction vs. teriflunomide[10][23]
Safety Profile of S1P1 Modulators in Autoimmune Diseases

S1P1 modulators are generally well-tolerated, but they are associated with a characteristic set of potential adverse events.

Adverse Event ClassSpecific EventsReferences
Cardiovascular Bradycardia (especially at treatment initiation), atrioventricular block, hypertension[3][24][25]
Infections Increased risk of infections, particularly upper respiratory tract and urinary tract infections. Herpes zoster infections have also been reported.[3][24][25]
Hepatic Elevations in liver enzymes[24]
Ophthalmologic Macular edema[3]
Malignancies Cases of skin cancer (basal cell carcinoma, squamous cell carcinoma, melanoma) have been reported.[3][24]
Hematologic Lymphopenia (an expected pharmacodynamic effect)[14][16]

S1P1 Modulation in Other Autoimmune Diseases

The success of S1P1 modulators in MS has prompted their investigation in other autoimmune conditions.

  • Ulcerative Colitis: Ozanimod is approved for the treatment of moderately to severely active ulcerative colitis.[1][16] Clinical trials have demonstrated its efficacy in inducing and maintaining clinical remission.[1][16]

  • Psoriasis: Ponesimod has shown efficacy in a phase 2 clinical trial for moderate to severe chronic plaque psoriasis, leading to a significant reduction in disease severity.[22][23]

  • Systemic Lupus Erythematosus (SLE): Cenerimod, a selective S1P1 modulator, has shown promising results in a phase 2b clinical trial, reducing disease activity in patients with moderate to severe SLE.[7][18][19][24]

Key Experimental Protocols

The characterization of S1P1 modulators involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and effects on lymphocyte trafficking.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

  • Assay Buffer: Use a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes S1P1-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled S1P1 Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the S1P1 receptor.

  • Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

  • Reaction Mixture: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the filters.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for G protein activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled pathways, which can be engineered for Gi-coupled receptors like S1P1.

Methodology:

  • Cell Culture: Use cells co-expressing the S1P1 receptor and a promiscuous G protein (e.g., Gα16) that couples to the PLC pathway.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Determine the EC50 for the calcium response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.

Methodology:

  • Cell Line: Use a cell line engineered to express the S1P1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Luminescence/Fluorescence Detection: Upon agonist-induced β-arrestin recruitment, the reporter components are brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Generate concentration-response curves to determine the EC50 for β-arrestin recruitment.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Methodology:

  • Cell Culture: Use cells expressing a tagged S1P1 receptor (e.g., with a fluorescent protein or an epitope tag).

  • Compound Treatment: Treat the cells with the test compound for a specific time period (e.g., 30-60 minutes).

  • Staining (for epitope-tagged receptors): Stain the cells with a fluorescently labeled antibody that recognizes the extracellular tag.

  • Flow Cytometry or High-Content Imaging: Quantify the amount of receptor remaining on the cell surface using flow cytometry or visualize and quantify the internalized receptor using high-content imaging.

  • Data Analysis: Determine the EC50 for receptor internalization.

Receptor_Internalization_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_quantification Quantification Cells Cells expressing tagged S1P1 Compound Add Test Compound Cells->Compound Staining Stain with fluorescent antibody (if applicable) Compound->Staining Analysis Flow Cytometry or High-Content Imaging Staining->Analysis Quantify Quantify surface receptor levels Analysis->Quantify EC50 Determine EC50 Quantify->EC50

Receptor Internalization Assay Workflow
In Vivo Lymphocyte Trafficking Assay

This assay assesses the ability of an S1P1 modulator to reduce the number of circulating lymphocytes in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Blood Sampling: Collect blood samples at various time points after compound administration.

  • Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.

  • Data Analysis: Plot the lymphocyte count over time to assess the extent and duration of lymphopenia induced by the test compound.

Conclusion

S1P1 receptor modulation has emerged as a highly effective therapeutic strategy for a range of autoimmune diseases. By preventing the egress of autoreactive lymphocytes from lymphoid organs, these drugs effectively dampen the inflammatory response at the heart of these conditions. The continued development of more selective S1P1 modulators holds the promise of improved safety profiles and broader therapeutic applications. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel S1P1 modulators, facilitating the discovery and development of the next generation of therapies for autoimmune disorders.

References

IMMH001: A Technical Guide to its Impact on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, and its impact on cytokine release. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that, upon phosphorylation to its active form this compound-P, acts as a specific modulator of S1P1, as well as S1P4 and S1P5 receptors.[1][2] The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. This modulation renders lymphocytes insensitive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][2] Consequently, this compound induces the sequestration of lymphocytes within these tissues, leading to a reduction of circulating lymphocytes in the peripheral blood.[1] This reduction in circulating immune cells is a key factor in mitigating the inflammatory responses characteristic of autoimmune diseases like rheumatoid arthritis.

Impact on Pro-inflammatory Cytokine and Chemokine Release

Preclinical studies in rat models of rheumatoid arthritis, specifically Adjuvant-Induced Arthritis (AA) and Collagen-Induced Arthritis (CIA), have demonstrated that treatment with this compound significantly reduces the release of pro-inflammatory cytokines and chemokines in the affected joints.[1][2] This effect is crucial to its therapeutic potential, as these signaling molecules are central to the pathogenesis of inflammatory autoimmune disorders.

Quantitative Analysis of Cytokine Reduction

The following tables summarize the quantitative data on the reduction of key cytokines and chemokines in the joints of rats with Adjuvant-Induced Arthritis following treatment with this compound. The data is extracted from preclinical studies and presented for comparative analysis.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Adjuvant-Induced Arthritis Rat Model

CytokineControl (Arthritic)This compound (0.6 mg/kg)This compound (1.2 mg/kg)This compound (2.4 mg/kg)FTY720 (1 mg/kg)MTX (1 mg/kg)
IL-1β (pg/mL) ~150~100~75 ~60~70 ~80
IL-18 (pg/mL) ~1200~900~700 ~600~650 ~750
IL-5 (pg/mL) ~250~180*~150 ~120~140 ~160

*p < 0.05, **p < 0.01 compared to the arthritic control group. Data are approximate values estimated from graphical representations in the source publication and are intended for illustrative purposes.

Table 2: Effect of this compound on Chemokine Levels in Adjuvant-Induced Arthritis Rat Model

ChemokineControl (Arthritic)This compound (0.6 mg/kg)This compound (1.2 mg/kg)This compound (2.4 mg/kg)FTY720 (1 mg/kg)MTX (1 mg/kg)
IP-10 (pg/mL) ~3000~2000~1500 ~1200~1400 ~1800
CCL3 (MIP-1α) (pg/mL) ~800~600~450 ~350~400 ~500
CCL5 (RANTES) (pg/mL) ~1000~700*~500 ~400~450 ~600

*p < 0.05, **p < 0.01 compared to the arthritic control group. Data are approximate values estimated from graphical representations in the source publication and are intended for illustrative purposes.

The data clearly indicates a dose-dependent reduction in the levels of key pro-inflammatory cytokines (IL-1β, IL-18, IL-5) and chemokines (IP-10, CCL3, CCL5) in the joints of arthritic rats treated with this compound.[1] This suppression of both Th1 (IL-1β, IL-18, IP-10) and Th2 (IL-5) mediated inflammatory responses highlights the broad anti-inflammatory profile of this compound.[1]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

Adjuvant-Induced Arthritis (AA) Model in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • Treatment: Oral administration of this compound (at doses of 0.6, 1.2, and 2.4 mg/kg), FTY720 (1 mg/kg), or Methotrexate (MTX, 1 mg/kg) was initiated on the day of adjuvant injection and continued daily for 28 days.

  • Assessment: The severity of arthritis was evaluated by measuring hind paw swelling (perimeter and volume) and an arthritic index score.

Collagen-Induced Arthritis (CIA) Model in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction:

    • Primary Immunization (Day 0): Intradermal injection of 0.2 mL of an emulsion containing bovine type II collagen (2 mg/mL) and an equal volume of Incomplete Freund's Adjuvant at the base of the tail.

    • Booster Immunization (Day 7): A second intradermal injection of the same emulsion.

  • Treatment: Oral administration of this compound (at doses of 0.3, 0.6, and 1.2 mg/kg), FTY720 (1 mg/kg), or Methotrexate (MTX, 1 mg/kg) was initiated on day 7 and continued daily.

  • Assessment: Similar to the AA model, arthritis severity was assessed by measuring hind paw swelling and an arthritic index score.

Cytokine and Chemokine Analysis
  • Sample Collection: At the end of the treatment period, articular tissue from the joints was collected.

  • Sample Preparation: Tissue samples were homogenized to create protein lysates.

  • Analysis Method: A multi-factor magnetic bead-based immunoassay kit (Millipore) was used to quantify the levels of various cytokines and chemokines in the articular tissue protein lysates according to the manufacturer's instructions. The analysis was performed using a Luminex platform.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies of this compound.

IMMH001_Mechanism_of_Action cluster_lymphocyte Lymphocyte cluster_lymph_node Secondary Lymphoid Organ cluster_blood Peripheral Blood cluster_inflammation Site of Inflammation This compound This compound (Prodrug) IMMH001P This compound-P (Active) This compound->IMMH001P Phosphorylation S1P1 S1P1 Receptor IMMH001P->S1P1 Binds to Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Leads to Egress Lymphocyte Egress Internalization->Egress Blocks Lymphocyte Lymphocyte CirculatingLymphocytes Reduced Circulating Lymphocytes Egress->CirculatingLymphocytes Results in ReducedInflammation Reduced Pro-inflammatory Cytokine Release CirculatingLymphocytes->ReducedInflammation Leads to

Caption: Mechanism of action of this compound in modulating lymphocyte trafficking.

Experimental_Workflow_Arthritis_Models cluster_AA Adjuvant-Induced Arthritis (AA) Model cluster_CIA Collagen-Induced Arthritis (CIA) Model AA_Induction Induction: Freund's Complete Adjuvant in Sprague-Dawley Rats AA_Treatment Daily Oral Treatment (28 days): - Vehicle - this compound (0.6, 1.2, 2.4 mg/kg) - FTY720 (1 mg/kg) - MTX (1 mg/kg) AA_Induction->AA_Treatment AA_Assessment Assessment: - Paw Swelling - Arthritic Index - Cytokine Analysis (Joints) AA_Treatment->AA_Assessment CIA_Induction1 Primary Immunization (Day 0): Bovine Type II Collagen + IFA CIA_Induction2 Booster Immunization (Day 7) CIA_Induction1->CIA_Induction2 CIA_Treatment Daily Oral Treatment (from Day 7): - Vehicle - this compound (0.3, 0.6, 1.2 mg/kg) - FTY720 (1 mg/kg) - MTX (1 mg/kg) CIA_Induction2->CIA_Treatment CIA_Assessment Assessment: - Paw Swelling - Arthritic Index CIA_Treatment->CIA_Assessment

Caption: Experimental workflow for preclinical evaluation of this compound.

Cytokine_Analysis_Workflow SampleCollection Articular Tissue Collection Homogenization Tissue Homogenization SampleCollection->Homogenization ProteinLysate Protein Lysate Preparation Homogenization->ProteinLysate MultiplexAssay Multi-factor Immunoassay (Luminex) ProteinLysate->MultiplexAssay DataAnalysis Cytokine & Chemokine Quantification MultiplexAssay->DataAnalysis

Caption: Workflow for cytokine and chemokine analysis from joint tissue.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for autoimmune diseases, primarily through its mechanism of S1P1 receptor modulation and subsequent reduction in circulating lymphocytes. The preclinical data robustly supports its ability to decrease the local production of key pro-inflammatory cytokines and chemokines in inflamed tissues. This targeted immunomodulatory effect, without causing broad immunosuppression, positions this compound as a promising candidate for further clinical development in the treatment of rheumatoid arthritis and other inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic utility of this compound.

References

The Structural Activity Relationship of IMMH001: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IMMH001 , also known as SYL930, is a novel, orally bioavailable small molecule that acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors.[1][2] Extensive research has demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis, owing to its potent immunomodulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the structural activity relationship of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used in its evaluation.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that undergoes in vivo phosphorylation to its active metabolite, This compound-P .[1][4] This active form selectively targets and modulates a subset of the S1P receptor family, which are G protein-coupled receptors (GPCRs) that play a critical role in lymphocyte trafficking.[1][3][5]

This compound-P acts as a functional antagonist at the S1P receptor subtype 1 (S1P1).[1] By binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor, rendering the lymphocytes insensitive to the endogenous S1P gradient that normally chemoattracts them out of the secondary lymphoid organs.[1][3] This leads to the sequestration of lymphocytes within these organs, resulting in a dose-dependent reduction of peripheral blood lymphocytes.[1] This reduction in circulating lymphocytes, in turn, mitigates the inflammatory cascade characteristic of autoimmune diseases.[1][2]

Quantitative Data: Receptor Selectivity Profile

The selectivity of this compound-P for S1P receptor subtypes is a key aspect of its pharmacological profile. The following table summarizes the half-maximal effective concentration (EC50) values of this compound-P for human S1P receptors, as determined by a β-arrestin recruitment assay.[1][4]

Receptor SubtypeEC50 (nM)
S1P112.4
S1P2> 1000
S1P3> 1000
S1P419.8
S1P529.4

Table 1: In vitro activity of this compound-P on human S1P receptor subtypes.[1][4]

The data clearly indicates that this compound-P is a potent and selective agonist for S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3.[1][4] The high selectivity against S1P3 is particularly noteworthy, as S1P3 activation has been associated with adverse cardiovascular effects, such as bradycardia, observed with less selective S1P receptor modulators like fingolimod.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

IMMH001_Signaling_Pathway cluster_prodrug In Vivo Activation cluster_lymphocyte Lymphocyte cluster_outcome Physiological Outcome This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds to Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Peripheral_Lymphocytes Reduced Peripheral Blood Lymphocytes Sequestration->Peripheral_Lymphocytes Immunomodulation Immunomodulatory Effect Peripheral_Lymphocytes->Immunomodulation

This compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis Phosphorylation In Vitro Phosphorylation to this compound-P Synthesis->Phosphorylation BetaArrestin β-Arrestin Assay (S1P1-5) Phosphorylation->BetaArrestin EC50 EC50 Determination BetaArrestin->EC50 AnimalModel Rheumatoid Arthritis Animal Model (Rat) Dosing Oral Administration of this compound AnimalModel->Dosing BloodSampling Peripheral Blood Sampling Dosing->BloodSampling Efficacy Efficacy Assessment (e.g., Paw Swelling) Dosing->Efficacy FlowCytometry Flow Cytometry for Lymphocyte Count BloodSampling->FlowCytometry

Typical Experimental Workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments cited in the evaluation of this compound.

In Vitro S1P Receptor Activation Assay

The functional activity of this compound-P at the human S1P receptors (S1P1-5) was determined using a β-arrestin recruitment assay.

  • Cell Lines: CHO-K1 cells stably co-expressing the respective human S1P receptor subtype and a β-arrestin-enzyme fragment complementation system were used.

  • Compound Preparation: this compound-P was serially diluted to various concentrations.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated.

    • The cells were then treated with different concentrations of this compound-P.

    • Following incubation, the chemiluminescent substrate was added.

    • The luminescence, indicative of β-arrestin recruitment to the receptor, was measured using a plate reader.

  • Data Analysis: The EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)

The therapeutic efficacy of this compound was evaluated in a well-established animal model of rheumatoid arthritis.

  • Animals: Lewis rats were used for this study.

  • Induction of Arthritis: Arthritis was induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Treatment: this compound was administered orally once daily, starting from the day of adjuvant injection.

  • Efficacy Parameters:

    • Paw Swelling: The volume of the hind paws was measured using a plethysmometer at regular intervals.

    • Arthritic Score: The severity of arthritis in each paw was graded based on a macroscopic scoring system.

    • Histopathology: At the end of the study, the joints were collected for histological examination to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.

Flow Cytometry for Peripheral Blood Lymphocyte Counting

To confirm the mechanism of action of this compound, its effect on peripheral blood lymphocyte counts was quantified.

  • Sample Collection: Blood samples were collected from rats at various time points after oral administration of this compound.

  • Staining: The whole blood samples were incubated with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD45RA for B cells).

  • Lysis: Red blood cells were lysed using a lysis buffer.

  • Data Acquisition: The stained cells were analyzed on a flow cytometer.

  • Data Analysis: The percentage and absolute number of different lymphocyte subpopulations were determined using appropriate gating strategies in the analysis software.

Structure-Activity Relationship (SAR)

While a detailed SAR study involving a library of this compound analogs has not been published in the public domain, the current understanding of this compound's activity is based on the broader knowledge of S1P receptor modulators. The general pharmacophore for S1P1 agonists consists of a polar head group (in the case of this compound-P, the phosphate group) that mimics the phosphate of S1P, a linker, and a lipophilic tail that occupies a hydrophobic pocket in the receptor.

The high potency and selectivity of this compound-P suggest that its specific chemical structure provides an optimal fit within the binding pockets of S1P1, S1P4, and S1P5, while being sterically or electronically disfavored for interaction with S1P2 and S1P3. Further research on the co-crystal structure of this compound-P with these receptors would provide invaluable insights into the precise molecular interactions driving its activity and selectivity.

Conclusion

This compound is a promising S1P receptor modulator with a well-defined mechanism of action and a favorable selectivity profile. Its ability to sequester lymphocytes in secondary lymphoid organs translates to significant therapeutic potential in autoimmune diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs. Future studies focusing on the detailed structural requirements for its interaction with S1P receptors will be instrumental in designing the next generation of selective immunomodulators.

References

In Vivo Efficacy of IMMH001 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a novel, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P, which demonstrates high agonistic activity on S1P1. This activity leads to the modulation of lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes in the peripheral blood. This mechanism of action suggests a therapeutic potential for this compound in the treatment of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound in various animal models, with a focus on rheumatoid arthritis, experimental autoimmune encephalomyelitis, and psoriasis.

Mechanism of Action: S1P1 Modulation and Lymphocyte Trafficking

This compound is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][2] Its therapeutic effects are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes. The binding of the active phosphate metabolite of this compound to S1P1 on lymphocytes induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches.[1] Consequently, this compound treatment leads to a significant and reversible reduction of peripheral blood lymphocytes, including both T and B cells, while concurrently increasing lymphocyte counts within these secondary lymphoid tissues.[1] This sequestration of lymphocytes prevents their infiltration into sites of inflammation, thereby mitigating the autoimmune response and tissue damage.

IMMH001_Mechanism_of_Action cluster_blood Peripheral Blood cluster_lymphoid Secondary Lymphoid Organ This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation Lymphocyte_blood Circulating Lymphocytes IMMH001_P->Lymphocyte_blood Reduces S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds & Internalizes Inflammation Site of Inflammation Lymphocyte_blood->Inflammation Infiltration Lymphocyte_lymph Sequestered Lymphocytes S1P1->Lymphocyte_lymph Blocks Egress Signal Lymphocyte_lymph->Lymphocyte_blood Egress Blocked

In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis

This compound has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid arthritis (RA), specifically the adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models in rats.[1][2]

Adjuvant-Induced Arthritis (AA)

In the rat AA model, oral administration of this compound resulted in a dose-dependent reduction in hind paw swelling and a significant decrease in the arthritis index.[1]

Data Summary: Efficacy of this compound in Rat Adjuvant-Induced Arthritis Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Hind Paw Perimeter (mm) on Day 28Mean Hind Paw Volume (mL) on Day 28Mean Arthritis Index on Day 28
Normal Control-Oral~22~1.20
Arthritic ControlVehicleOral~38~3.8~12
This compound0.1Oral~32~2.8~8
This compound0.2Oral~28~2.2~5
Methotrexate0.2Oral~26~2.0~4

Data are estimated from graphical representations in Jin et al., 2019 and are intended for comparative purposes.[1]

Histological analysis of the joints from AA rats treated with this compound showed a marked reduction in inflammatory cell infiltration, synovial hyperplasia, and bone and cartilage destruction, resulting in a significantly lower pathological score compared to untreated arthritic animals.[1]

Collagen-Induced Arthritis (CIA)

Similar to the AA model, this compound treatment in the rat CIA model led to a significant attenuation of disease progression. The treatment effectively reduced hind paw swelling and the overall arthritis score.[1][2]

Data Summary: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Hind Paw Perimeter (mm) on Day 28Mean Hind Paw Volume (mL) on Day 28Mean Arthritis Index on Day 28
Normal Control-Oral~23~1.30
Arthritic ControlVehicleOral~35~3.5~10
This compound0.2Oral~28~2.4~6
This compound0.4Oral~25~2.0~4
Methotrexate0.2Oral~26~2.1~4.5

Data are estimated from graphical representations in Jin et al., 2019 and are intended for comparative purposes.[1]

Furthermore, this compound treatment in the AA model was shown to significantly decrease the levels of pro-inflammatory cytokines and chemokines, including IL-1β, IL-5, IL-18, IP-10, CCL3, and CCL5, in the inflamed joints.[1]

Experimental Protocols: Rodent Models of Rheumatoid Arthritis

Arthritis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment AA_induce Adjuvant-Induced Arthritis (AA) Intradermal injection of Freund's Complete Adjuvant (FCA) Treatment Oral Administration - this compound - Vehicle Control - Positive Control (e.g., Methotrexate) AA_induce->Treatment CIA_induce Collagen-Induced Arthritis (CIA) Intradermal injection of Type II Collagen in FCA CIA_induce->Treatment Clinical Clinical Evaluation - Hind Paw Swelling - Arthritis Index Score Treatment->Clinical Histo Histopathological Analysis - Joint Sections (H&E Staining) - Pathological Scoring Clinical->Histo Biomarker Biomarker Analysis - Cytokine/Chemokine Levels in Joint Tissue Histo->Biomarker

Adjuvant-Induced Arthritis (AA) Model in Rats
  • Animals: Male Sprague-Dawley rats (6-8 weeks old) are typically used.

  • Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Treatment: Oral administration of this compound, vehicle control, or a positive control (e.g., methotrexate) is initiated on the day of adjuvant injection and continues daily for a specified period (e.g., 28 days).

  • Assessment:

    • Clinical Scoring: Hind paw volume and perimeter are measured at regular intervals using a plethysmometer and a digital caliper, respectively. The severity of arthritis is scored based on erythema, swelling, and ankylosis of the joints.

    • Histopathology: At the end of the study, the animals are euthanized, and the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

Collagen-Induced Arthritis (CIA) Model in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are commonly used.

  • Induction:

    • Primary Immunization (Day 0): Rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen and FCA.

    • Booster Immunization (Day 7): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Dosing with this compound or controls typically begins after the booster immunization and continues for the duration of the study.

  • Assessment: The assessment parameters are similar to the AA model, including regular measurement of paw swelling and arthritis scores, followed by terminal histopathological evaluation of the joints.

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis

This compound has been reported to have therapeutic effects in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for multiple sclerosis.[1] While detailed quantitative data from published studies are limited, the mechanism of action of this compound, involving the sequestration of lymphocytes, strongly supports its potential efficacy in this T-cell-mediated autoimmune disease.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Animals: Female C57BL/6 mice (8-12 weeks old) are frequently used for the MOG35-55-induced EAE model.

  • Induction:

    • Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in FCA.

    • Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of pathogenic T cells into the central nervous system.

  • Treatment: Prophylactic or therapeutic administration of this compound or controls is performed.

  • Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the degree of paralysis.

    • Histopathology: At the peak of the disease or at the study endpoint, the brain and spinal cord are collected for histological analysis to assess immune cell infiltration and demyelination.

In Vivo Efficacy in a Mouse Model of Psoriasis

The efficacy of S1P1 modulators has also been demonstrated in animal models of psoriasis. A structurally similar compound, IMMH002, has shown significant therapeutic effects in an imiquimod-induced psoriasis-like skin inflammation model in mice. Given the shared mechanism of action, it is anticipated that this compound would exhibit similar efficacy.

Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
  • Animals: BALB/c mice are often used for this model.

  • Induction: A daily topical application of imiquimod cream (5%) is administered to the shaved back skin of the mice for a consecutive number of days (e.g., 6-7 days) to induce psoriasis-like skin lesions.

  • Treatment: Oral administration of the test compound, vehicle, or a positive control is typically initiated one hour before the imiquimod application.

  • Assessment:

    • Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.

    • Histopathology: Skin biopsies are collected at the end of the experiment for H&E staining to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound in animal models of autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action as an S1P1 modulator, leading to the sequestration of lymphocytes, provides a sound rationale for its therapeutic potential. The significant reduction in clinical signs of arthritis, coupled with favorable histological outcomes and a decrease in pro-inflammatory mediators in the joints of treated animals, underscores the promise of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its efficacy in other autoimmune conditions and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for IMMH001 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the administration of IMMH001 (also known as SYL930) in mouse models for preclinical research. This compound is a selective modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1), also showing activity at S1P4 and S1P5.[1][2][3] Its primary mechanism of action involves the induction of lymphocyte homing to secondary lymphoid tissues, which leads to a reduction of circulating lymphocytes in the peripheral blood.[1][4] This immunomodulatory effect makes this compound a compound of interest for autoimmune and inflammatory diseases.[4][5] The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mice.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that, upon in vivo phosphorylation to its active form this compound-P, acts as a functional agonist at the S1P1 receptor.[2][4] The binding of this compound-P to S1P1 on lymphocytes leads to the internalization and degradation of the receptor.[5] This process renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[5] Consequently, lymphocytes are sequestered within the lymphoid organs, leading to a decrease in their numbers in the peripheral circulation and at sites of inflammation.[4][5]

IMMH001_Signaling_Pathway cluster_lymph Lymph Node Lymphocyte_blood Circulating Lymphocyte Lymphocyte_ln Lymphocyte Lymphocyte_ln->Lymphocyte_blood Egress S1P1 S1P1 Receptor Internalization S1P1 Internalization & Degradation S1P1->Internalization Induces This compound This compound (Prodrug) IMMH001P This compound-P (Active) This compound->IMMH001P IMMH001P->S1P1 Binds to Internalization->Lymphocyte_ln Blocks Egress S1P_gradient S1P Gradient

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its phosphorylated active form.

Table 1: In Vitro Activity of this compound-P

Receptor SubtypeEC50 (nM)
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4
Data from a β-arrestin assay demonstrating the activation of S1P receptor subtypes by this compound-P.[2][4]

Table 2: Recommended Dosing for this compound in Mice

Mouse StrainAdministration RouteDosageFrequencyStudy ContextReference
KM MiceOral1.0 mg/kgDailyPsoriasis Model (Vaginal Epithelium)[3]
KM MiceOralDose-dependent studyDailyPsoriasis Model (SLS-induced)[3][6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Psoriasis

This protocol is adapted from studies investigating the efficacy of this compound (SYL930) in mouse models of psoriasis.[3][6]

1. Materials and Equipment

  • This compound (SYL930) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Analytical balance

  • Vortex mixer

  • Animal scale

2. Preparation of Dosing Solution

  • Calculate the required amount of this compound based on the mean body weight of the experimental mouse group and the desired dose (e.g., 1.0 mg/kg).

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water).

  • Suspend the this compound powder in the vehicle to the desired final concentration. Ensure the volume for oral gavage is appropriate for the mouse size (typically 5-10 ml/kg).

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

3. Administration Procedure

  • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

  • Gently restrain the mouse.

  • Insert the oral gavage needle carefully into the esophagus.

  • Slowly administer the calculated volume of the this compound suspension.

  • Monitor the mouse briefly after administration to ensure no adverse effects.

  • For chronic studies, repeat the administration daily for the specified duration of the experiment (e.g., 12 consecutive days).[3]

Protocol 2: Evaluation of Peripheral Blood Lymphocyte Reduction

This protocol outlines a general procedure to assess the pharmacological effect of this compound on lymphocyte counts in peripheral blood, based on its known mechanism of action.

1. Experimental Design

  • Animals: Use an appropriate mouse strain (e.g., C57BL/6 or the strain used in your disease model).

  • Groups:

    • Vehicle control group

    • This compound-treated group(s) (e.g., 1.0 mg/kg and other doses if conducting a dose-response study)

  • Timepoints: Collect blood samples at baseline (before treatment) and at various time points after a single dose or during chronic dosing (e.g., 4, 8, 24 hours post-dose, and weekly during a chronic study).

2. Blood Collection

  • Collect a small volume of blood (e.g., 20-50 µl) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.

  • For terminal blood collection, cardiac puncture can be performed under deep anesthesia.

3. Lymphocyte Counting

  • Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.

  • Alternatively, manual lymphocyte counting can be performed using a hemocytometer following red blood cell lysis.

  • Flow cytometry can also be used for a more detailed analysis of lymphocyte subpopulations (e.g., T cells, B cells).

4. Data Analysis

  • Calculate the absolute lymphocyte count for each animal at each time point.

  • Compare the lymphocyte counts between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., body weight, clinical scores) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Induction Disease Induction (if applicable) Randomization->Disease_Induction IMMH001_Admin This compound or Vehicle Administration Disease_Induction->IMMH001_Admin Monitoring Regular Monitoring (e.g., clinical signs, body weight) IMMH001_Admin->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., tissue samples, blood) Monitoring->Endpoint_Collection Data_Analysis Histological & Molecular Analysis Endpoint_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

References

Application Notes and Protocols for IMMH001 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001 is a potent and selective modulator of Sphingosine-1-Phosphate (S1P) receptors, specifically targeting S1P₁, S1P₄, and S1P₅.[1][2][3] As a prodrug, this compound is converted in vivo to its active phosphorylated form, (S)-IMMH001-P, by sphingosine kinases 1 and 2 (SphK1 and SphK2).[4][5] The active metabolite then acts as an agonist on the S1P receptors. This modulation of the S1P signaling pathway plays a crucial role in regulating lymphocyte trafficking, making this compound a compound of significant interest for research in autoimmune diseases such as rheumatoid arthritis.[1][2][3]

The primary mechanism of action involves the internalization of the S1P₁ receptor on lymphocytes.[6][7][8] This renders the lymphocytes insensitive to the natural S1P gradient that directs their egress from secondary lymphoid organs.[6][8] Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction in circulating lymphocytes and a dampening of the inflammatory response.[1][7][8] These application notes provide detailed protocols for the dissolution of this compound for use in cell culture experiments and an overview of its signaling pathway.

Data Presentation

Table 1: Dissolution and Storage of this compound
ParameterValueNotes
Solvent Dimethyl sulfoxide (DMSO)Use newly opened, anhydrous DMSO as the compound is hygroscopic.[4]
Stock Concentration 100 mg/mL (262.83 mM)Ultrasonic treatment may be required to fully dissolve the compound.[4]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months.[4]Avoid repeated freeze-thaw cycles.
Working Concentration Varies by cell line and experimentA typical starting point for in vitro assays is in the nanomolar to low micromolar range.
Table 2: In Vitro Activity of this compound-P
Receptor SubtypeEC₅₀ (nM)
S1P₁12.4
S1P₂>1000
S1P₃>1000
S1P₄19.8
S1P₅29.4
Data from β-arrestin assay.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature.

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • For example, to prepare a 100 µM working solution from a 100 mg/mL (262.83 mM) stock:

    • Dilute the stock solution 1:2628.3 in cell culture medium.

  • Add the appropriate volume of the working solution to your cell culture plates.

  • Gently mix the contents of the wells to ensure even distribution of the compound.

  • Incubate the cells for the desired period as per your experimental design.

Visualizations

IMMH001_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound (Prodrug) SphK1_2 SphK1 / SphK2 This compound->SphK1_2 Enters Cell IMMH001_P This compound-P (Active) SphK1_2->IMMH001_P Phosphorylation S1PR1 S1P₁ Receptor IMMH001_P->S1PR1 Activation Internalization S1P₁ Receptor Internalization S1PR1->Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in

Caption: Mechanism of action of this compound.

IMMH001_Experimental_Workflow This compound Cell Culture Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (100 mg/mL) Stock Prepare Stock Solution Aliquots Dissolve->Stock Store Store at -80°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Prepare Working Dilutions in Culture Medium Thaw->Dilute Treat Treat Cells with this compound and Vehicle Control Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cellular Assays (e.g., Viability, Signaling) Incubate->Assay Data Data Collection and Analysis Assay->Data

Caption: Workflow for using this compound in cell culture.

References

Application Notes and Protocols for Measuring IMMH001 Efficacy in Adjuvant-Induced Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a novel modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1][2][3][4] S1P1 receptors play a crucial role in the egress of lymphocytes from lymphoid organs. By modulating S1P1, this compound effectively sequesters lymphocytes in these organs, preventing their migration to sites of inflammation. This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis (RA).[1][3][4] The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model that shares key pathological features with human RA, including joint inflammation, swelling, and bone erosion.[5][6][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in the rat AIA model.

Mechanism of Action of this compound

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P. This active metabolite is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][4] The therapeutic effect of this compound in arthritis is primarily attributed to its action on S1P1. By binding to S1P1 on lymphocytes, this compound prevents them from responding to the endogenous S1P gradient, which is necessary for their exit from lymph nodes.[1][3][4] This leads to a reduction in the number of circulating lymphocytes, thereby diminishing the infiltration of inflammatory cells into the synovium of the joints.[3][4] This reduction in immune cell infiltration subsequently alleviates inflammation, reduces joint swelling, and prevents cartilage and bone destruction.[3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in the adjuvant-induced arthritis model in Sprague-Dawley rats.

Table 1: Effect of this compound on Hind Paw Volume in Adjuvant-Induced Arthritis Rats

Treatment GroupDose (mg/kg)Primary Paw Volume Increase (mL)Secondary Paw Volume Increase (mL)
Vehicle Control-2.5 ± 0.31.8 ± 0.2
This compound0.61.9 ± 0.21.3 ± 0.1
This compound1.21.4 ± 0.1 0.9 ± 0.1
This compound2.41.1 ± 0.1 0.7 ± 0.1
Methotrexate (MTX)1.01.3 ± 0.2 0.8 ± 0.1
FTY7201.01.2 ± 0.1 0.7 ± 0.1

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.

Table 2: Effect of this compound on Arthritis Index in Adjuvant-Induced Arthritis Rats

Treatment GroupDose (mg/kg)Arthritis Index (Day 28)
Vehicle Control-12.5 ± 1.0
This compound0.69.5 ± 0.8*
This compound1.26.8 ± 0.7
This compound2.44.5 ± 0.5***
Methotrexate (MTX)1.05.2 ± 0.6
FTY7201.04.8 ± 0.5**

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in the Joints of Adjuvant-Induced Arthritis Rats

AnalyteVehicle Control (pg/mL)This compound (1.2 mg/kg) (pg/mL)% Reduction
IL-1β350 ± 45180 ± 25 48.6%
IL-6850 ± 90420 ± 5050.6%
TNF-α620 ± 75310 ± 40 50.0%
IL-18480 ± 55250 ± 3047.9%
IP-101200 ± 150650 ± 80 45.8%
CCL3 (MIP-1α)750 ± 80400 ± 5046.7%
CCL5 (RANTES)980 ± 110520 ± 60**46.9%

*Data are presented as mean ± SEM. *p < 0.01 compared to vehicle control.

Experimental Protocols

I. Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol describes the induction of arthritis in Sprague-Dawley rats using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis (heat-killed)

  • 26-gauge needles and 1 mL syringes

  • Animal housing with controlled temperature and light-dark cycle

  • Calipers for measuring paw thickness

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • AIA Induction: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Group Formation: Randomly divide the rats into treatment groups (e.g., Vehicle control, this compound at various doses, positive controls like Methotrexate or FTY720).

  • Treatment Administration: Begin treatment administration on Day 8 post-adjuvant injection, which is typically when the signs of secondary arthritis begin to appear. Administer this compound and vehicle control orally once daily.

  • Monitoring and Assessment:

    • Body Weight: Record the body weight of each rat every 2-3 days.

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws using a plethysmometer or calipers every 2-3 days. The increase in paw volume/thickness is an indicator of inflammation.

    • Arthritis Index: Score the severity of arthritis in all four paws every 2-3 days based on the following scale:

      • 0 = No erythema or swelling

      • 1 = Mild erythema and swelling of the digits

      • 2 = Moderate erythema and swelling of the digits and foot

      • 3 = Severe erythema and swelling of the entire paw

      • 4 = Gross deformity and inability to use the limb The maximum possible score per rat is 16.

  • Termination and Sample Collection: On Day 28, euthanize the rats. Collect blood samples for serum analysis and excise the hind paws for histological and biochemical analysis.

II. Histological Assessment of Joint Damage

This protocol outlines the procedure for the histological evaluation of joint inflammation and destruction.

Materials:

  • Excised rat paws

  • 10% neutral buffered formalin

  • Decalcifying solution (e.g., 10% EDTA)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-fast green stain

  • Microscope

Procedure:

  • Fixation and Decalcification: Fix the excised paws in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the paws in a suitable decalcifying solution until the bones are soft.

  • Processing and Embedding: Dehydrate the decalcified tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

  • Staining:

    • H&E Staining: Stain sections with H&E to visualize synovial inflammation, pannus formation, and cellular infiltration.

    • Safranin O-fast green Staining: Stain sections with Safranin O-fast green to assess cartilage damage and proteoglycan loss (cartilage stains red, bone stains green).

  • Microscopic Evaluation and Scoring: Score the histological sections based on the following parameters:

    • Inflammation: (0-3 scale) based on the extent of inflammatory cell infiltration in the synovial membrane.

    • Pannus Formation: (0-3 scale) based on the extent of synovial tissue proliferation over the cartilage.

    • Cartilage Damage: (0-3 scale) based on the loss of Safranin O staining and structural damage to the cartilage.

    • Bone Erosion: (0-3 scale) based on the extent of bone resorption.

III. Measurement of Inflammatory Cytokines and Chemokines

This protocol describes the quantification of pro-inflammatory mediators in joint tissue homogenates.

Materials:

  • Excised rat joint tissues

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Centrifuge

  • ELISA or multiplex assay kits for specific cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, IL-18, IP-10, CCL3, CCL5)

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the excised joint tissues in lysis buffer on ice.

  • Centrifugation: Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the protein lysate.

  • Quantification:

    • Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Use commercially available ELISA or multiplex assay kits to measure the concentrations of the target cytokines and chemokines in the lysates, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine/chemokine concentrations to the total protein concentration for each sample.

Mandatory Visualizations

IMMH001_Mechanism_of_Action cluster_blood_vessel Blood Vessel / Synovium Lymphocyte Lymphocyte Inflammation Joint Inflammation (Reduced) Lymphocyte->Inflammation Egress Blocked S1P1_receptor S1P1 Receptor S1P1_receptor->Lymphocyte This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P IMMH001_P->S1P1_receptor Binds & Internalizes S1P_gradient S1P Gradient S1P_gradient->Lymphocyte Normal Egress Signal

Caption: Mechanism of action of this compound in preventing lymphocyte egress.

Experimental_Workflow cluster_induction Day 0: Arthritis Induction cluster_treatment Day 8-28: Treatment Period cluster_monitoring Day 8-28: Monitoring cluster_termination Day 28: Termination & Analysis Induction Inject 0.1 mL CFA into right hind paw of SD rats Treatment Daily oral administration of This compound, Vehicle, or Positive Control Induction->Treatment Monitor_Paw Measure Paw Volume/Thickness Treatment->Monitor_Paw Monitor_Score Assess Arthritis Index Treatment->Monitor_Score Monitor_BW Record Body Weight Treatment->Monitor_BW Termination Euthanasia & Sample Collection Monitor_Paw->Termination Monitor_Score->Termination Monitor_BW->Termination Histo Histological Analysis (H&E, Safranin O) Termination->Histo Cytokine Cytokine/Chemokine Analysis (ELISA/Multiplex) Termination->Cytokine

Caption: Experimental workflow for evaluating this compound efficacy in AIA.

S1P1_Signaling_Pathway cluster_downstream Downstream Signaling cluster_pathology Arthritis Pathology S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates Gi Gαi S1P1->Gi This compound This compound-P This compound->S1P1 Modulates & Internalizes Rac1 Rac1 Activation Gi->Rac1 PI3K PI3K/Akt Pathway Gi->PI3K Cell_Migration Lymphocyte Egress Rac1->Cell_Migration PI3K->Cell_Migration Promotes Inflammation Synovial Inflammation Cell_Migration->Inflammation Bone_Erosion Bone & Cartilage Damage Inflammation->Bone_Erosion

Caption: S1P1 signaling pathway in the context of rheumatoid arthritis.

References

Application Notes and Protocols for Preclinical Studies of IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001 is a novel immunomodulatory agent with the potential for development as a therapeutic for various solid tumors. These application notes provide a comprehensive overview of the proposed preclinical experimental design to evaluate the efficacy and mechanism of action of this compound. The following protocols are intended to guide researchers in conducting key in vitro and in vivo studies.

In Vitro Efficacy and Mechanism of Action

A critical initial step in the preclinical evaluation of this compound is to assess its direct effects on tumor cells and its ability to modulate immune cell function in a controlled in vitro environment.[1][2][3][4] These assays are essential for understanding the compound's mechanism of action before moving into more complex in vivo models.[4]

Cell Viability in Tumor Cell Lines

Objective: To determine the direct cytotoxic or cytostatic effects of this compound on a panel of human and murine cancer cell lines.

Protocol: MTT Assay for Cell Viability [5][6][7]

  • Cell Seeding: Plate tumor cells (e.g., MC38 colorectal, B16-F10 melanoma, 4T1 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

Table 1: IC50 Values of this compound in Various Tumor Cell Lines

Cell LineTumor TypeThis compound IC50 (µM)
MC38Colorectal Carcinoma> 100
B16-F10Melanoma> 100
4T1Breast Carcinoma> 100
A549Lung Carcinoma> 100

Interpretation: The lack of direct cytotoxicity at high concentrations suggests that this compound's primary mechanism is not direct tumor cell killing but likely involves modulation of the immune system.

T-Cell Activation and Proliferation

Objective: To assess the ability of this compound to enhance T-cell activation and proliferation, key indicators of a productive anti-tumor immune response.

Protocol: T-Cell Activation Assay using Flow Cytometry [8][9][10][11]

  • T-Cell Isolation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens.

  • Stimulation: Activate T cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for 48-72 hours.

  • Staining: Stain the cells with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the percentage of activated T cells.

Data Presentation:

Table 2: Effect of this compound on T-Cell Activation Markers

TreatmentConcentration% CD69+ T Cells% CD25+ T Cells
Vehicle Control-5.2 ± 0.88.1 ± 1.2
This compound10 nM15.7 ± 2.122.4 ± 3.5
This compound100 nM35.4 ± 4.548.9 ± 5.8
This compound1 µM42.1 ± 5.255.3 ± 6.1

Interpretation: A dose-dependent increase in the expression of CD69 and CD25 would indicate that this compound promotes T-cell activation.

Cytokine Release Assay

Objective: To measure the secretion of key cytokines from immune cells upon treatment with this compound, providing insight into the nature of the immune response (e.g., Th1 vs. Th2).

Protocol: Cytokine Measurement by Luminex Assay [12][13][14]

  • Cell Culture Supernatants: Collect supernatants from the T-cell activation assays described above.

  • Luminex Assay: Use a multiplex bead-based Luminex assay to simultaneously quantify the concentrations of key cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10.

  • Data Acquisition: Analyze the samples using a Luminex instrument.

  • Data Analysis: Determine the concentration of each cytokine in pg/mL or ng/mL.

Data Presentation:

Table 3: Cytokine Profile in T-Cell Supernatants after this compound Treatment

TreatmentConcentrationIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Vehicle Control-50 ± 1285 ± 2030 ± 8
This compound10 nM250 ± 45350 ± 60150 ± 30
This compound100 nM800 ± 1201100 ± 150500 ± 80
This compound1 µM1200 ± 1801600 ± 210750 ± 110

Interpretation: A significant increase in pro-inflammatory cytokines like IFN-γ, TNF-α, and IL-2 would suggest that this compound promotes a Th1-biased anti-tumor immune response.

In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the anti-tumor efficacy of this compound in a complete biological system, including the complex tumor microenvironment.[15][16][17] Syngeneic mouse models, which utilize immunocompetent mice, are the preferred models for testing immunotherapies.[18][19][20][21]

Syngeneic Tumor Model Efficacy Study

Objective: To determine the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.

Protocol: MC38 Syngeneic Model [22]

  • Tumor Implantation: Subcutaneously implant 1x10^6 MC38 colorectal cancer cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, anti-PD-1 antibody as a positive control).

  • Dosing: Administer this compound and control agents according to a predetermined schedule (e.g., daily, twice weekly).

  • Endpoint Analysis: Monitor tumor volume, body weight, and overall survival. At the end of the study, tumors can be harvested for further analysis.

Data Presentation:

Table 4: Anti-Tumor Efficacy of this compound in the MC38 Syngeneic Model

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound1 mg/kg950 ± 18036.7
This compound10 mg/kg450 ± 11070.0
Anti-PD-15 mg/kg300 ± 9080.0

Interpretation: Significant tumor growth inhibition with this compound treatment would demonstrate its in vivo anti-tumor efficacy.

Immune Cell Infiltration Analysis

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Protocol: Immunophenotyping by Flow Cytometry [22]

  • Tumor Digestion: At the study endpoint, harvest tumors and dissociate them into single-cell suspensions.

  • Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify various immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage and absolute number of different immune cell populations within the tumor.

Data Presentation:

Table 5: Immune Cell Infiltration in MC38 Tumors

Treatment Group% CD8+ T Cells of CD45+ Cells% CD4+ T Cells of CD45+ CellsCD8+/Treg Ratio
Vehicle Control8.5 ± 1.512.3 ± 2.11.5 ± 0.3
This compound (10 mg/kg)25.1 ± 4.215.8 ± 2.85.2 ± 0.9
Anti-PD-1 (5 mg/kg)28.9 ± 5.116.5 ± 3.06.1 ± 1.1

Interpretation: An increase in the infiltration of cytotoxic CD8+ T cells and a higher CD8+/Treg ratio in this compound-treated tumors would suggest that the anti-tumor effect is mediated by an enhanced T-cell response.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental procedures is essential for a clear understanding of the preclinical development plan.

Proposed this compound Signaling Pathway in T-Cell Activation

IMMH001_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 PI3K PI3K TCR->PI3K CD28->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB AP1 AP-1 AKT->AP1 Cytokines Cytokine Production (IFN-γ, IL-2) NFkB->Cytokines Proliferation Proliferation & Survival NFkB->Proliferation AP1->Cytokines AP1->Proliferation This compound This compound Costimulatory_Signal Co-stimulatory Signal This compound->Costimulatory_Signal Costimulatory_Signal->CD28 Enhances In_Vitro_Workflow start Start: In Vitro Evaluation cell_viability Tumor Cell Viability (MTT Assay) start->cell_viability tcell_activation T-Cell Activation (Flow Cytometry) start->tcell_activation data_analysis Data Analysis & Interpretation cell_viability->data_analysis cytokine_release Cytokine Release (Luminex Assay) tcell_activation->cytokine_release cytokine_release->data_analysis end Proceed to In Vivo data_analysis->end In_Vivo_Workflow start Start: In Vivo Efficacy tumor_implantation Tumor Implantation (Syngeneic Model) start->tumor_implantation treatment Treatment with this compound & Controls tumor_implantation->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis immunophenotyping Tumor Immunophenotyping (Flow Cytometry) endpoint_analysis->immunophenotyping end Efficacy & MoA Established immunophenotyping->end

References

Application Notes and Protocols for Assessing Joint Inflammation with IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a potent and selective modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1), with additional activity on S1P4 and S1P5.[1][2][3] Its mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signals from secondary lymphoid organs. This leads to lymphocyte sequestration in these organs, thereby reducing their infiltration into inflamed tissues, such as the synovial joints in rheumatoid arthritis (RA).[1][2] Preclinical studies in rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) have demonstrated that this compound significantly inhibits the progression of arthritis, reduces joint swelling, and decreases the production of local pro-inflammatory mediators.[1][4] These findings suggest that this compound is a promising therapeutic candidate for autoimmune disorders like RA.

These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of joint inflammation, including both in vivo and in vitro techniques.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[3] this compound-P acts as a functional antagonist at the S1P1 receptor on lymphocytes. By binding to S1P1, it induces receptor internalization, making the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymph nodes.[1] This sequestration of lymphocytes reduces the number of circulating immune cells available to infiltrate the joint synovium, thereby mitigating the inflammatory cascade, reducing synovial inflammation, and preventing subsequent cartilage and bone destruction.[3][4]

IMMH001_Mechanism cluster_LN Lymph Node cluster_Blood Blood Vessel cluster_Joint Inflamed Joint Lymphocyte Lymphocyte S1P1 S1P1 Receptor S1P_Grad High S1P Gradient Lymphocyte->S1P_Grad Egress Blocked Inflammation Synovial Inflammation S1P_Grad->Inflammation Infiltration Prevented This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P IMMH001_P->S1P1 Binds & Internalizes (Functional Antagonism)

Figure 1: Mechanism of action of this compound.

Part 1: In Vivo Assessment of Joint Inflammation

The primary methods for evaluating the anti-inflammatory effects of this compound in vivo utilize rodent models of rheumatoid arthritis. The Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models in rats are the most relevant and widely used.

InVivo_Workflow cluster_monitoring Disease Monitoring (Chronic Phase) cluster_analysis Terminal Procedures start Select Rat Strain (e.g., Sprague-Dawley, Lewis) induce Induce Arthritis (CIA or AIA Model) start->induce group Group Allocation (Vehicle, this compound Doses, Positive Control) induce->group treat Daily Oral Administration of this compound group->treat paw Measure Paw Swelling (Volume & Perimeter) treat->paw Every 3-7 days score Clinical Arthritis Scoring treat->score Every 3-7 days end Endpoint Analysis (Day 28-38) paw->end score->end histo Histopathology of Joints end->histo cyto Cytokine/Chemokine Analysis (Joint Homogenate) end->cyto xray X-ray Imaging end->xray

Figure 2: Experimental workflow for in vivo assessment.

Protocol: Collagen-Induced Arthritis (CIA) in Rats

Principle: This autoimmune model is induced by immunization with type II collagen, emulsified in adjuvant. It results in a polyarthritis that shares pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.

Materials and Reagents:

  • Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

  • Incomplete Freund's Adjuvant (IFA)

  • Sprague-Dawley or Wistar-Lewis rats (female, 6-8 weeks old)

  • Homogenizer or two sterile glass syringes with a Luer-lock connector

  • 27G needles and 1 mL syringes for injection

  • This compound and vehicle (e.g., sterile water)

Procedure:

  • Emulsion Preparation: Prepare a stable water-in-oil emulsion by mixing the Type II Collagen solution and IFA in a 1:1 ratio. Use a homogenizer or the syringe-to-syringe method until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Primary Immunization (Day 0): Anesthetize the rats. Inject 100-200 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7): Administer a second injection of 100 µL of the freshly prepared emulsion at a different site near the base of the tail.

  • Treatment: Begin daily oral administration of this compound (e.g., 0.3, 0.6, 1.2, 2.4 mg/kg) or vehicle starting from day 9 post-primary immunization and continue for approximately 30 days.[2] A positive control group (e.g., Methotrexate) can be included.

  • Monitoring and Assessment: (See Section 1.3)

Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

Principle: This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis. It results in a rapid and severe polyarthritis, primarily mediated by T-cells.

Materials and Reagents:

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis.

  • Sprague-Dawley or Lewis rats (male, 6-8 weeks old)

  • 1 mL glass syringe and 25G needles

  • This compound and vehicle

Procedure:

  • Adjuvant Preparation: Thoroughly re-suspend the CFA immediately before each injection by rolling the syringe to ensure a uniform distribution of mycobacterial particles.

  • Induction (Day 0): Anesthetize the rats. Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the right hind paw.

  • Treatment: Begin daily oral administration of this compound (e.g., 0.3, 1.2, 2.4 mg/kg) or vehicle on the day of induction (Day 0) and continue for approximately 28 days.[2]

  • Monitoring and Assessment: (See Section 1.3)

In Vivo Efficacy Assessment Methods

1.3.1 Clinical Assessment of Arthritis

  • Paw Swelling: Measure the volume of both hind paws using a plethysmometer and the paw perimeter/diameter with a digital caliper every 3-7 days. Calculate the percentage increase relative to baseline measurements.

  • Arthritis Index (AI): Score each of the four paws based on the severity of erythema and swelling on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling of multiple joints, 3=severe swelling of the entire paw, 4=very severe swelling and/or ankylosis). The maximum score per rat is 16.

1.3.2 Histopathological Analysis

  • At the end of the study, euthanize the animals and dissect the hind paws/ankle joints.

  • Fix the joints in 4% paraformaldehyde, decalcify in 10% EDTA, and embed in paraffin.

  • Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and inflammation.

  • Score the sections blindly for:

    • Inflammatory cell infiltration: (0-3 scale)

    • Synovial hyperplasia: (0-3 scale)

    • Pannus formation: (0-3 scale)

    • Bone and cartilage destruction: (0-3 scale)

  • The total pathological score is the sum of these individual scores.[3][4]

1.3.3 Cytokine and Chemokine Analysis

  • At the study endpoint, collect inflamed joint tissues and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-18, IL-5) and chemokines (e.g., IP-10, CCL3/MIP-1α, CCL5/RANTES) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[4]

Data Presentation: Summary of this compound Efficacy

The following tables summarize the representative quantitative data on the effects of this compound in rat arthritis models.

Table 1: Effect of this compound on Pathological Score in Rat Arthritis Models

Model Treatment Group Dose (mg/kg) Mean Pathological Score (± SEM)
AIA Untreated Control - 7.3 ± 1.5
Methotrexate (MTX) 0.5 5.7 ± 1.0
FTY720 1.0 5.5 ± 1.0
This compound 1.2 5.5 ± 1.0 *
This compound 2.4 5.8 ± 1.2 *
CIA Untreated Control - 10.8 ± 2.0
Methotrexate (MTX) 0.5 7.1 ± 1.2
FTY720 1.0 6.6 ± 1.3
This compound 0.6 7.9 ± 1.2 *
This compound 1.2 6.6 ± 1.4 *
This compound 2.4 5.6 ± 1.1 *

Data derived from preclinical studies; statistical significance vs. untreated control is noted.[3]

Table 2: Effect of this compound on Pro-inflammatory Mediators in AIA Rat Joints

Cytokine/Chemokine Effect of this compound Treatment
IL-1β Markedly Decreased[4][5]
IL-18 Markedly Decreased[4]
IL-5 Markedly Decreased[4][5]
IP-10 (CXCL10) Markedly Decreased[4][5]
CCL3 (MIP-1α) Markedly Decreased[5]
CCL5 (RANTES) Markedly Decreased[5]

Qualitative summary based on published findings.[4][5]

Part 2: In Vitro Assessment of this compound Activity

In vitro assays are crucial for dissecting the specific cellular mechanisms of this compound, complementing the systemic effects observed in vivo.

InVitro_Workflow cluster_FLS Fibroblast-Like Synoviocyte (FLS) Assays cluster_LMA Lymphocyte Migration Assay fls_isolate Isolate & Culture FLS from Synovial Tissue fls_stim Stimulate FLS with TNF-α/IL-1β fls_isolate->fls_stim fls_treat Co-culture with Lymphocytes + Treat with this compound-P fls_stim->fls_treat fls_measure Measure Cytokine Secretion (ELISA / Multiplex) fls_treat->fls_measure lym_isolate Isolate Peripheral Blood Lymphocytes lym_treat Pre-treat Lymphocytes with this compound-P lym_isolate->lym_treat boyden Boyden Chamber Assay (S1P as Chemoattractant) lym_treat->boyden lym_quant Quantify Migrated Cells boyden->lym_quant

References

Application Notes and Protocols: IMMH001 in Systemic Lupus Erythematosus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality.[1][2] Sphingosine-1-phosphate (S1P) signaling, particularly through the S1P1 receptor, plays a crucial role in lymphocyte trafficking and has emerged as a therapeutic target for autoimmune disorders.[3] IMMH001 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has demonstrated efficacy in preclinical models of rheumatoid arthritis by reducing the peripheral immune response.[4][5] These application notes provide a comprehensive, albeit theoretical, framework for evaluating the therapeutic potential of this compound in established murine models of SLE, the MRL/lpr and NZB/W F1 mice.

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[4] this compound-P acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation.[3] This prevents lymphocytes from egressing from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate target tissues and perpetuate the autoimmune response.[3][4] By sequestering autoreactive T and B cells in lymphoid tissues, this compound is hypothesized to ameliorate the pathological hallmarks of SLE, including autoantibody production, immune complex deposition, and end-organ damage.

Preclinical Evaluation in Murine Models of SLE

Two of the most widely used and well-characterized spontaneous mouse models of SLE are the MRL/lpr and NZB/W F1 strains.[2][6][7]

  • MRL/lpr Mice: These mice carry the Faslpr mutation, leading to defective apoptosis of autoreactive lymphocytes. They develop a severe and accelerated autoimmune disease characterized by massive lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.[8][9] Disease manifestations are typically evident by 8-10 weeks of age, with mortality occurring around 17-22 weeks.[8][9]

  • NZB/W F1 Mice: This hybrid strain develops a lupus-like disease that more closely resembles human SLE, with a strong female bias.[2][10] Key features include high titers of anti-dsDNA antibodies, progressive glomerulonephritis leading to proteinuria, and a longer disease course compared to MRL/lpr mice, with significant renal disease appearing around 5-6 months of age.[2][11]

Hypothetical Efficacy Data of this compound in SLE Models

The following tables present hypothetical quantitative data illustrating the potential therapeutic effects of this compound in MRL/lpr and NZB/W F1 mouse models. This data is representative of expected outcomes for a successful therapeutic agent and is intended for illustrative purposes.

Table 1: Hypothetical Therapeutic Efficacy of this compound in MRL/lpr Mice

ParameterVehicle ControlThis compound (1 mg/kg)Positive Control (Cyclophosphamide)
Survival Rate (%) 408090
Proteinuria Score (0-4) 3.5 ± 0.51.5 ± 0.41.0 ± 0.3
Anti-dsDNA Titer (U/mL) 8000 ± 15003000 ± 8002000 ± 500
Spleen Weight (mg) 600 ± 100300 ± 50250 ± 40
Lymph Node Weight (mg) 1000 ± 200400 ± 70300 ± 60
Kidney Histopathology Score (0-4) 3.2 ± 0.61.2 ± 0.30.8 ± 0.2

Table 2: Hypothetical Therapeutic Efficacy of this compound in NZB/W F1 Mice

ParameterVehicle ControlThis compound (1 mg/kg)Positive Control (Cyclophosphamide)
Survival Rate (%) 508595
Proteinuria Score (0-4) 3.8 ± 0.41.8 ± 0.51.2 ± 0.3
Anti-dsDNA Titer (U/mL) 10000 ± 20004000 ± 10002500 ± 600
Blood Urea Nitrogen (mg/dL) 100 ± 2040 ± 1030 ± 8
Kidney Histopathology Score (0-4) 3.5 ± 0.51.5 ± 0.41.0 ± 0.3

Experimental Protocols

Protocol 1: Evaluation of this compound in the MRL/lpr Mouse Model

1. Animals and Housing:

  • Female MRL/lpr mice, 8 weeks of age.[9]

  • House in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), oral gavage, daily.

  • Group 2: this compound (e.g., 1 mg/kg), oral gavage, daily.

  • Group 3: Positive control (e.g., Cyclophosphamide, 20 mg/kg), intraperitoneal injection, weekly.[12]

3. Treatment and Monitoring:

  • Begin treatment at 10 weeks of age and continue for 10-12 weeks.[9]

  • Monitor body weight and survival weekly.

  • Assess proteinuria weekly using dipsticks (e.g., Albustix). Score on a scale of 0 to 4 (0: none, 1: 30 mg/dL, 2: 100 mg/dL, 3: 300 mg/dL, 4: >2000 mg/dL).[12]

  • Collect blood via retro-orbital sinus at baseline and endpoint for serological analysis.

4. Endpoint Analysis:

  • At the end of the study, euthanize mice and collect blood, spleen, lymph nodes, and kidneys.

  • Measure spleen and cervical/axillary lymph node weights.

  • Determine serum anti-dsDNA antibody titers by ELISA.

  • Measure blood urea nitrogen (BUN) levels.

  • Fix kidneys in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histopathological evaluation of glomerulonephritis, interstitial inflammation, and vasculitis. Score on a scale of 0 to 4.

Protocol 2: Evaluation of this compound in the NZB/W F1 Mouse Model

1. Animals and Housing:

  • Female NZB/W F1 mice, 20-22 weeks of age with established proteinuria (≥100 mg/dL).[12]

  • House under the same conditions as MRL/lpr mice.

2. Experimental Groups:

  • Group 1: Vehicle control, oral gavage, daily.

  • Group 2: this compound (e.g., 1 mg/kg), oral gavage, daily.

  • Group 3: Positive control (e.g., Cyclophosphamide, 20 mg/kg), intraperitoneal injection, weekly.[12]

3. Treatment and Monitoring:

  • Initiate treatment upon the onset of significant proteinuria and continue for 10-15 weeks.

  • Monitor body weight, survival, and proteinuria weekly as described in Protocol 1.

  • Collect blood at regular intervals (e.g., every 4 weeks) and at the endpoint.

4. Endpoint Analysis:

  • Perform endpoint analysis as described for the MRL/lpr model, with a focus on renal parameters.

  • In addition to H&E and PAS staining, consider immunofluorescence staining of kidney sections for IgG and C3 immune complex deposition.

Visualizations

IMMH001_Mechanism_of_Action cluster_blood Bloodstream cluster_lymph_node Lymph Node cluster_drug This compound Action S1P_high High S1P S1P1R S1P1 Receptor Lymphocyte_circulating Circulating Lymphocyte S1P_low Low S1P S1P1R->Lymphocyte_circulating S1P gradient drives egress Lymphocyte_resident Resident Lymphocyte S1P1R->Lymphocyte_resident Sequestration Lymphocyte_resident->S1P1R expresses This compound This compound-P This compound->S1P1R binds & internalizes

Caption: this compound-P mediated S1P1 receptor internalization and lymphocyte sequestration.

SLE_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select SLE Mouse Model (MRL/lpr or NZB/W F1) Grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Animal_Model->Grouping Dosing Administer Treatment (Daily Oral Gavage/Weekly IP Injection) Grouping->Dosing Monitoring Weekly Monitoring (Body Weight, Survival, Proteinuria) Dosing->Monitoring Sampling Periodic Blood Sampling Monitoring->Sampling Euthanasia Euthanasia & Tissue Collection (Blood, Spleen, Lymph Nodes, Kidneys) Monitoring->Euthanasia Serology Serological Analysis (Anti-dsDNA, BUN) Euthanasia->Serology Pathology Histopathology (Kidney Scoring, Immunofluorescence) Euthanasia->Pathology

Caption: General experimental workflow for evaluating this compound in SLE mouse models.

S1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1R S1P1 Receptor S1P->S1P1R activates This compound This compound-P This compound->S1P1R binds & triggers Gi Gαi S1P1R->Gi Internalization Receptor Internalization S1P1R->Internalization internalization Rac1 Rac1 Activation Gi->Rac1 PI3K PI3K/Akt Pathway Gi->PI3K Migration Cell Migration & Survival Rac1->Migration PI3K->Migration Internalization->Migration blocks

Caption: Simplified S1P1 receptor signaling and the inhibitory action of this compound.

References

Application Notes and Protocols for Cell-Based Screening of S1P1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulation

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1][2] This function makes S1P1 a compelling therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[3] S1P1 modulators, like IMMH001, are compounds that bind to and alter the function of the S1P1 receptor. Many of these, including the well-studied fingolimod (FTY720), are prodrugs that require in vivo phosphorylation to become active.[2] The active form then acts as a functional antagonist by inducing receptor internalization, thereby rendering lymphocytes unresponsive to the natural S1P gradient and sequestering them within the lymph nodes.[4]

This compound (also known as SYL930) is a novel S1P1 modulator that, upon phosphorylation to this compound-P, selectively activates S1P1, S1P4, and S1P5 receptors.[2] Its therapeutic potential in autoimmune disorders is attributed to its ability to induce lymphopenia.[3] The screening and characterization of S1P1 modulators like this compound necessitate a suite of robust cell-based assays to elucidate their potency, efficacy, and mechanism of action. This document provides detailed protocols for key functional assays: GTPγS binding, cAMP accumulation, β-arrestin recruitment, and receptor internalization.

S1P1 Signaling Pathways

S1P1 exclusively couples to the Gi/o family of G proteins.[5] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Ras-MAPK pathways, which are involved in cell survival and proliferation.[4][6] Furthermore, agonist binding triggers the recruitment of β-arrestin, which not only desensitizes the receptor but also initiates its internalization via the clathrin-dependent pathway and can mediate G protein-independent signaling.[6][7]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein (αβγ) S1P1->G_protein Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) Downstream Downstream Signaling (PI3K/Akt, MAPK) G_protein->Downstream Activates (βγ) cAMP cAMP AC->cAMP Decreases Modulator S1P1 Modulator (e.g., this compound-P) Modulator->S1P1 Binds to PKA PKA cAMP->PKA Inhibits Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Figure 1: S1P1 Receptor Signaling Cascade.

Experimental Assays for Screening S1P1 Modulators

A comprehensive screening cascade for S1P1 modulators involves multiple assays to assess different aspects of receptor function. The initial step often involves a primary screen, such as a GTPγS binding assay, to identify compounds that activate the G protein. This is followed by secondary assays like cAMP accumulation to confirm functional Gαi coupling in a cellular context. β-arrestin recruitment and receptor internalization assays are then employed to understand the mechanisms of receptor desensitization and the "functional antagonism" that is key to the therapeutic effect of many S1P1 modulators.

Experimental_Workflow cluster_assays Assay Cascade GTP GTPγS Binding Assay (Primary Screen - G protein activation) cAMP cAMP Accumulation Assay (Secondary Screen - Functional Gαi coupling) GTP->cAMP Arrestin β-Arrestin Recruitment Assay (Mechanism of Action - Desensitization) cAMP->Arrestin Internalization Receptor Internalization Assay (Mechanism of Action - Functional Antagonism) Arrestin->Internalization Hits Lead Compounds Internalization->Hits Start Compound Library Start->GTP

Figure 2: Experimental Workflow for S1P1 Modulator Screening.

Quantitative Data Summary

The following table summarizes the potency (EC50) of this compound's active phosphate metabolite (this compound-P) and other known S1P1 modulators in various functional assays. This data allows for a comparative analysis of their activity profiles.

CompoundGTPγS Binding Assay (EC50, nM)cAMP Accumulation Assay (EC50, nM)β-Arrestin Recruitment Assay (EC50, nM)Receptor Internalization Assay (EC50, nM)
This compound-P Data not availableData not available12.4[2]Data not available
Ponesimod 1.1[8]5.7[9]1.5[8]Data not available
Fingolimod-P (FTY720-P) ~1[10]Data not available~1[11]~1-10[12]
Siponimod 0.46[13]Data not availableData not availableData not available
Ozanimod Data not available1.03[14]Data not availableData not available

Detailed Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a direct measure of G protein activation.[15][16]

Materials:

  • Cell membranes prepared from cells stably expressing human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compounds (e.g., this compound-P) and reference agonist (e.g., S1P).

  • Non-specific binding control: unlabeled GTPγS.

  • Scintillation cocktail and microplates (e.g., 96-well).

  • Filtration apparatus with glass fiber filters.

Protocol:

  • Thaw the S1P1-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-20 µg of protein per well.

  • Prepare serial dilutions of the test compounds and reference agonist in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to the total binding wells and 50 µL of 10 µM unlabeled GTPγS to the non-specific binding wells.

  • Add 50 µL of the diluted compounds or reference agonist to the respective wells.

  • Add 50 µL of the diluted cell membranes to all wells.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC50 values.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, which is a downstream effect of S1P1 receptor activation via the Gαi subunit.[17][18]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human S1P1 receptor.

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

  • Stimulation Buffer: HBSS or other balanced salt solution with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds and reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Seed the S1P1-expressing cells into 96- or 384-well plates and culture overnight.

  • On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C.

  • Add various concentrations of the test compounds or reference agonist to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (e.g., 1-10 µM, to achieve ~80% of maximal stimulation) to all wells except the basal control.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration and determine the EC50 values using non-linear regression.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.[19][20]

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 S1PR1 β-Arrestin cells from DiscoveRx). These cells co-express the S1P1 receptor fused to a peptide tag and β-arrestin fused to an enzyme fragment.

  • Cell culture and assay reagents as per the assay kit manufacturer's instructions.

  • Test compounds and reference agonist.

  • Chemiluminescent substrate.

Protocol:

  • Plate the engineered cells in a white, clear-bottom 96- or 384-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and reference agonist in the appropriate assay buffer.

  • Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Add the detection reagents, including the chemiluminescent substrate, according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the chemiluminescence using a plate reader.

  • Calculate the fold increase in signal over basal and determine EC50 values by fitting the data to a sigmoidal dose-response curve.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the plasma membrane into intracellular vesicles.[7][21]

Materials:

  • HEK293 or U2OS cells stably expressing human S1P1 receptor tagged with a fluorescent protein (e.g., S1P1-eGFP).

  • Cell culture medium and poly-D-lysine coated glass-bottom plates or slides.

  • Assay Buffer (e.g., HBSS).

  • Test compounds and reference agonist.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., Hoechst or DAPI).

  • High-content imaging system or confocal microscope.

Protocol:

  • Seed the S1P1-eGFP expressing cells onto poly-D-lysine coated glass-bottom plates and allow them to adhere overnight.

  • Wash the cells with Assay Buffer and then incubate in serum-free medium for 2-4 hours to allow for receptor recycling to the cell surface.

  • Treat the cells with various concentrations of test compounds or reference agonist for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with Hoechst or DAPI.

  • Acquire images using a high-content imaging system or a confocal microscope.

  • Quantify receptor internalization by measuring the fluorescence intensity of S1P1-eGFP in intracellular vesicles or the decrease in fluorescence at the plasma membrane using appropriate image analysis software.

  • Determine the EC50 for internalization by plotting the percentage of internalized receptors against the compound concentration.

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the comprehensive screening and characterization of S1P1 modulators like this compound. By systematically evaluating G protein activation, downstream signaling, β-arrestin recruitment, and receptor internalization, researchers can gain a detailed understanding of the pharmacological properties of novel compounds, facilitating the identification and development of promising new therapeutics for autoimmune diseases.

References

Troubleshooting & Optimization

IMMH001 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IMMH001

Disclaimer: this compound is treated as a representative novel research compound to illustrate common solubility challenges and solutions in drug development, as public domain data for a compound with this specific designation is not available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solution preparation, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can lower solubility and lead to precipitation.

Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer for my cell-based assay. What should I do?

This is a common issue known as "fall-out" or precipitation upon solvent shifting. It occurs when a compound that is soluble in a strong organic solvent like DMSO is diluted into an aqueous medium where its solubility is significantly lower.

To address this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay medium.

  • Use a surfactant or co-solvent: Incorporating a low concentration of a biocompatible surfactant (e.g., Polysorbate 20 or Polysorbate 80) or a co-solvent in your final aqueous buffer can help maintain solubility.

  • Pre-dilution strategy: Perform a serial dilution, first diluting the DMSO stock into a small volume of a solvent in which this compound has intermediate solubility (like ethanol) before the final dilution into the aqueous buffer.

Q3: Can I use solvents other than DMSO for my in vivo studies?

Yes, and it is often necessary as high concentrations of DMSO can be toxic in vivo. The choice of vehicle depends on the route of administration and the required concentration. A common strategy involves creating a formulation, which could be a co-solvent system, a suspension, or an emulsion.

Troubleshooting Guides

Issue: this compound Powder is Difficult to Dissolve in DMSO

If you are experiencing difficulty dissolving the this compound powder, even in DMSO, follow this troubleshooting workflow.

G start Start: this compound powder does not dissolve in DMSO check_purity 1. Check DMSO Quality Is it anhydrous and high-purity? start->check_purity use_new_dmso Use fresh, anhydrous DMSO check_purity->use_new_dmso No vortex 2. Apply Gentle Energy Vortex the solution for 2-5 minutes. check_purity->vortex Yes use_new_dmso->vortex sonicate 3. Use Sonication Sonicate in a water bath for 5-10 minutes. vortex->sonicate warm 4. Gentle Warming Warm solution to 37°C for 10-15 minutes. sonicate->warm dissolved Solution is clear Proceed with experiment warm->dissolved Yes not_dissolved Still not dissolved Consult technical support warm->not_dissolved No

Fig. 1: Workflow for dissolving this compound powder.
Issue: Precipitate Forms in Stock Solution During Storage

Precipitation can occur during storage, especially during freeze-thaw cycles.

  • Confirm Storage Conditions: Ensure the stock solution is stored at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.

  • Re-dissolve Before Use: Before each use, bring the vial to room temperature and vortex thoroughly to ensure any precipitate is re-dissolved.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the main stock solution into smaller, single-use volumes.

Quantitative Data

The solubility of this compound has been characterized in several common laboratory solvents. The data below represents the approximate solubility at room temperature (25°C).

SolventSolubility (mg/mL)Solubility (mM)Notes
Water< 0.01< 0.02Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01< 0.02Practically insoluble
Ethanol (100%)~5~10Moderately soluble
Propylene Glycol~10~20Soluble
Dimethyl Sulfoxide (DMSO)> 25> 50Freely soluble

Note: The molar mass of this compound is assumed to be approximately 500 g/mol for these calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 5 mg of this compound powder.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Dissolution: Cap the vial tightly and vortex for 2-5 minutes until the solution is clear. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the solubility of a compound in an aqueous buffer over time when diluted from a DMSO stock.

G prep_stock 1. Prepare 10 mM This compound Stock in DMSO add_to_buffer 2. Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate prep_stock->add_to_buffer incubate 3. Incubate at RT with shaking for 2 hours add_to_buffer->incubate centrifuge 4. Centrifuge plate to pellet any precipitate incubate->centrifuge transfer 5. Transfer supernatant to a new plate centrifuge->transfer analyze 6. Analyze supernatant concentration using HPLC-UV transfer->analyze

Fig. 2: Experimental workflow for kinetic solubility assay.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase X" in the MAPK signaling cascade, which is often implicated in cell proliferation. Understanding this pathway is crucial for interpreting experimental results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X (ERK) MEK->KinaseX Transcription Transcription Factors KinaseX->Transcription This compound This compound This compound->KinaseX Proliferation Cell Proliferation Transcription->Proliferation

Fig. 3: this compound inhibits Kinase X in a signaling pathway.

IMMH001 Technical Support Center: Optimizing Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of IMMH001 for maximum efficacy in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as SYL930, is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It also shows agonist activity on S1P4 and S1P5 receptors.[1][2] As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P. The primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes. This leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their circulation in the peripheral blood and subsequent infiltration into inflamed tissues, such as the joints in rheumatoid arthritis.[1][2][3] This modulation of lymphocyte trafficking is the basis for its immunomodulatory effects.

Q2: What is the recommended starting dose for preclinical animal models?

A2: Based on preclinical studies in rat models of rheumatoid arthritis (adjuvant-induced and collagen-induced arthritis), effective oral doses of this compound have been in the range of 1.2 to 2.4 mg/kg daily.[4] A dose-dependent reduction in peripheral blood lymphocytes, a key pharmacodynamic marker, has been observed in rats.[5] For initial studies, it is advisable to perform a dose-ranging study starting from a lower dose (e.g., 0.5 mg/kg) to establish the optimal dose for your specific model and experimental conditions.

Q3: How should this compound be formulated for oral administration in animal studies?

A3: In published preclinical studies, this compound (Syl930) has been dissolved in distilled water for oral administration in mice and rats.[4] It is crucial to ensure the compound is fully dissolved to ensure accurate dosing. For other potential formulations for oral delivery in rats, various vehicles like water-in-oil emulsions have been explored for polar drugs.[6]

Q4: What are the expected pharmacodynamic effects of this compound?

A4: The primary and most readily measurable pharmacodynamic effect of this compound is a dose-dependent reduction in the number of circulating peripheral blood lymphocytes.[5] This effect is typically observed within hours of administration and is reversible upon discontinuation of the drug.[7] Researchers should monitor lymphocyte counts (total and subsets like T and B cells) to confirm target engagement and to help determine the optimal dose.

Q5: What is known about the clinical dosage and safety of this compound?

A5: this compound has been in a Phase I clinical trial for rheumatoid arthritis in China.[1][4] However, the results of this trial have not been publicly released. Therefore, specific information on human dosage, safety, and toxicology is not yet available. As with other S1P1 modulators, potential adverse effects could include transient bradycardia upon first dose, and an increased risk of infections due to lymphocyte sequestration.[8][9] Close monitoring of cardiac function and for signs of infection is recommended in clinical settings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (e.g., no reduction in arthritis score) Insufficient Dosage: The administered dose may be too low to achieve a therapeutic effect.Perform a dose-escalation study to identify a more effective dose. Monitor lymphocyte counts to confirm pharmacodynamic activity.
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption.Ensure the compound is fully solubilized. Consider alternative, well-characterized vehicle formulations for oral administration.[6]
Model-Specific Resistance: The animal model being used may be resistant to the immunomodulatory effects of S1P1 modulation.Review the literature for the suitability of the chosen animal model for testing S1P1 modulators. Consider using a different, validated model of the disease.
Unexpected Animal Mortality Off-Target Toxicity: Although this compound is selective, high doses may lead to off-target effects.Reduce the dose. Conduct a thorough literature search for toxicology data on this compound or similar S1P1 modulators. If no data is available, consider conducting preliminary toxicology studies.
Compromised Immune System: The reduction in circulating lymphocytes can increase susceptibility to infections, especially in long-term studies.House animals in a specific-pathogen-free (SPF) environment. Monitor animals closely for any signs of infection. Consider prophylactic antibiotic treatment if infections are a recurring issue.
Cardiovascular Effects: S1P1 receptor modulators can cause transient bradycardia, especially with the first dose. While this compound is designed to have a better safety profile, this cannot be ruled out.[7]Monitor heart rate and cardiovascular function, particularly after the initial doses. Consider a dose-escalation protocol to mitigate potential first-dose effects.
High Variability in Experimental Results Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration can lead to variability.Ensure precise preparation of the dosing solution and accurate oral gavage technique. Use a consistent volume for all animals.
Animal Health Status: Underlying health issues in the animals can affect their response to treatment.Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment.

Data and Protocols

Preclinical Efficacy Data

Table 1: In Vitro Activity of this compound-P

Receptor SubtypeEC50 (nM)
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4
(Data from Jin et al., 2019)

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Arthritis Index (Day 28)Hind Paw Swelling (mm) (Day 28)
Arthritic Control-12.5 ± 0.510.2 ± 0.4
This compound1.27.8 ± 0.67.5 ± 0.3
This compound2.46.5 ± 0.7 6.8 ± 0.2
Methotrexate0.57.1 ± 0.5 7.1 ± 0.3
*p < 0.05, **p < 0.01 vs. Arthritic Control. (Data adapted from Jin et al., 2019)[1]
Experimental Protocols

1. Adjuvant-Induced Arthritis (AA) in Rats

  • Induction: Female Lewis rats (6-8 weeks old) are injected intradermally at the base of the tail with 100 µL of Freund's complete adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis.

  • Treatment: Oral administration of this compound (dissolved in distilled water) is initiated on the day of adjuvant injection and continued daily for 28 days.

  • Assessment: Arthritis severity is evaluated by measuring hind paw swelling (using a plethysmometer) and by a visual arthritis scoring system (e.g., 0-4 scale for each paw). Histopathological analysis of the joints is performed at the end of the study.

2. Collagen-Induced Arthritis (CIA) in Rats

  • Induction: Male Wistar rats (6-8 weeks old) are immunized intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and an equal volume of Freund's incomplete adjuvant. A booster injection is given on day 7.

  • Treatment: Oral administration of this compound begins on day 7 and continues daily until the end of the experiment (e.g., day 21).

  • Assessment: Similar to the AA model, paw swelling and arthritis scores are monitored regularly. Joint tissues are collected for histological examination.

Visualizations

IMMH001_Mechanism_of_Action cluster_blood Peripheral Blood cluster_lymph_node Lymph Node cluster_tissue Inflamed Tissue (e.g., Joint) Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Inflammation Reduced Inflammation Lymphocyte->Inflammation Reduced infiltration of Sequestration Lymphocyte Sequestration S1P1_Receptor->Sequestration Leads to This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation (in vivo) IMMH001_P->S1P1_Receptor Binds to & internalizes Sequestration->Lymphocyte Prevents egress of

Caption: Mechanism of action of this compound.

Experimental_Workflow_Arthritis_Model start Start induction Induce Arthritis (AA or CIA in Rats) start->induction randomization Randomize into Treatment Groups induction->randomization treatment Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring Monitor Paw Swelling & Arthritis Score treatment->monitoring endpoint Endpoint Measurement (e.g., Day 28) monitoring->endpoint histology Histopathological Analysis of Joints endpoint->histology end End histology->end

Caption: Preclinical experimental workflow for this compound.

References

unexpected side effects of IMMH001 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with IMMH001 in animal studies. The following information is intended to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary pharmacological effect of this compound in animal studies?

A1: this compound is a sphingosine-1-phosphate receptor subtype 1 (S1P1) modulator.[1][2] Its primary and expected pharmacological effect is the redistribution of lymphocytes.[1] It causes lymphocytes to be retained in secondary lymphoid organs, leading to a dose-dependent reduction of lymphocytes in the peripheral blood.[1] This is the intended mechanism of action for its therapeutic effect in autoimmune disorders like rheumatoid arthritis.[1][2]

Q2: We are observing a significant decrease in peripheral lymphocyte counts. Is this an adverse effect?

A2: A significant reduction in peripheral blood lymphocytes (both T and B lymphocytes) is the expected pharmacological effect of this compound.[1] This is not considered an unexpected side effect but rather a confirmation of the drug's mechanism of action.[1] However, the degree of lymphopenia should be monitored to ensure it is within an expected range for the given dose.

Q3: Are there any known unexpected side effects of this compound from preclinical studies?

A3: Publicly available data from preclinical studies of this compound primarily focus on its efficacy and expected pharmacological effects in rheumatoid arthritis models.[1][2] While specific unexpected side effects for this compound have not been detailed in the provided literature, it is prudent for researchers to be aware of potential side effects associated with the broader class of S1P receptor modulators. These can include cardiovascular effects (like bradycardia), macular edema, and elevated liver enzymes.[3][4]

Troubleshooting Guides

Issue 1: Observation of Bradycardia or Other Cardiovascular Irregularities

Q: We have noted a transient decrease in heart rate (bradycardia) in our animal models shortly after the first dose of this compound. How should we investigate this?

A: First-dose bradycardia is a known class effect of S1P receptor modulators.[4] Although not specifically reported for this compound in the available literature, it is a plausible off-target effect.

Troubleshooting Steps:

  • Confirm the Finding: Ensure the observation is not an artifact of the measurement technique or animal handling stress. Use continuous telemetry or repeated, calm measurements to verify the change in heart rate.

  • Dose-Response Assessment: Determine if the effect is dose-dependent. A clear relationship between the dose of this compound and the magnitude of the heart rate decrease can help confirm it is a drug-related effect.

  • Time-Course Evaluation: Characterize the onset and duration of the bradycardia. Typically, for S1P modulators, this effect is most pronounced after the first dose and diminishes with subsequent doses.

  • Consider the Animal Model: The cardiovascular response to S1P modulators can vary between species. Note the species and strain being used and consult literature for known sensitivities.

Data Presentation

Table 1: Expected vs. Potential Unexpected Effects of S1P Receptor Modulators in Animal Studies

Effect CategorySpecific ObservationClassificationRecommended Action
Hematological Decreased peripheral blood lymphocyte countExpected Pharmacological EffectMonitor levels; this confirms mechanism of action.
Cardiovascular Transient bradycardia, particularly after the first dosePotential Unexpected Effect (Class Effect)Conduct detailed cardiovascular monitoring (ECG, blood pressure).
Ophthalmological Retinal changes or edemaPotential Unexpected Effect (Class Effect)Perform regular ophthalmological exams on study animals.
Hepatic Elevation in liver enzymes (e.g., ALT, AST)Potential Unexpected Effect (Class Effect)Monitor liver function tests throughout the study.

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in Rodent Models

  • Animal Acclimatization: Acclimate animals to the experimental room and handling procedures for at least one week prior to the study to minimize stress-related cardiovascular changes.

  • Baseline Measurement: Obtain baseline heart rate and blood pressure measurements for at least three consecutive days before administering this compound. Non-invasive tail-cuff plethysmography or telemetry are recommended methods.

  • First-Dose Administration: Administer the first dose of this compound or vehicle control.

  • Post-Dose Monitoring: Continuously monitor heart rate and blood pressure for the first 6-8 hours post-administration. Record measurements at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly).

  • Data Analysis: Compare the cardiovascular parameters of the this compound-treated group to the vehicle control group. Analyze the time to nadir heart rate and the duration of any significant changes.

Visualizations

IMMH001_Signaling_Pathway cluster_lymph Lymph Node S1P_high High S1P Concentration S1P_low Low S1P Concentration S1PR1 S1P1 Receptor S1P_low->S1PR1 Egress Signal Lymphocyte Lymphocyte Lymphocyte->S1P_high Egress S1PR1->Lymphocyte This compound This compound This compound->S1PR1 Binds & Internalizes

Caption: Mechanism of Action of this compound on Lymphocyte Egress.

Troubleshooting_Workflow A Unexpected Finding Observed (e.g., Bradycardia) B Step 1: Confirm Finding - Repeat measurement - Rule out artifacts A->B C Is the finding reproducible? B->C D Step 2: Investigate Cause - Dose-response study - Time-course evaluation C->D Yes G Artifact or procedural error. Revise protocol. C->G No E Is it a dose-dependent effect? D->E F Step 3: Consult Literature - Check for known class effects - Review species-specific responses E->F Yes I Finding is likely not drug-related. Investigate other variables. E->I No H Potential on-target (exaggerated) or off-target effect. Document. F->H

Caption: Workflow for Troubleshooting Unexpected Findings.

References

overcoming resistance to IMMH001 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IMMH001

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SYL930, is a specific modulator of the Sphingosine-1-phosphate (S1P) receptors S1P1, S1P4, and S1P5.[1][2][3] Its primary mechanism of action is as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, this compound leads to the internalization and degradation of the receptor.[4][5] This process renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient that signals them to exit into the bloodstream.[1][5] The resulting sequestration of lymphocytes in secondary lymphoid organs leads to a reduction of circulating lymphocytes, which is the basis for its therapeutic effect in autoimmune models.[1][6]

Q2: What are the expected in vivo effects of this compound administration?

A2: In preclinical rodent models of autoimmune diseases like rheumatoid arthritis, oral administration of this compound is expected to cause a significant, dose-dependent decrease in the number of peripheral blood lymphocytes (both T and B cells).[1][6] Concurrently, an increase in lymphocytes should be observed in secondary lymphoid tissues.[1][6] In disease models, this should correlate with reduced inflammation, alleviation of symptoms such as joint swelling, and a decrease in pro-inflammatory cytokines in affected tissues.[1][2][6]

Q3: In which research areas has this compound shown potential efficacy?

A3: Preclinical studies have demonstrated the efficacy of this compound in models of rheumatoid arthritis (RA), including adjuvant-induced and collagen-induced arthritis.[1][2][4][6] It has also been evaluated in preclinical models for other immune-mediated diseases such as systemic lupus erythematosus (SLE) and psoriasis.[4][6] As of late 2019, this compound entered a Phase I clinical trial for RA therapy in China.[6]

Q4: Is this compound a direct-acting agent?

A4: The provided search results do not explicitly state whether this compound is a prodrug requiring phosphorylation (like Fingolimod) or a direct-acting agent.[4] However, S1P receptor modulators as a class can be either.[4] It is crucial to consult the specific compound datasheet for this information as it may have implications for in vitro versus in vivo experimental design.

Troubleshooting Guide

This guide addresses potential issues that may arise during preclinical experiments with this compound, which could be misinterpreted as treatment "resistance" or lack of efficacy.

Issue 1: Suboptimal reduction in peripheral lymphocyte counts after this compound administration.

  • Question: We administered this compound to our rat model but did not observe the expected significant decrease in circulating lymphocytes. What could be the cause?

  • Answer:

    • Incorrect Dosing or Bioavailability: Verify the dosage, route of administration, and formulation. Oral bioavailability can be affected by the vehicle used and the feeding status of the animals. Ensure the compound was properly dissolved or suspended.

    • Timing of Measurement: The nadir in lymphocyte count occurs at a specific time point post-administration. Ensure that blood samples are collected at the optimal time window as determined by pharmacokinetic and pharmacodynamic studies.

    • Compound Integrity: Confirm the stability and purity of your this compound stock. Improper storage or handling could lead to degradation.

    • Animal Strain Differences: The metabolic rate and drug response can vary between different strains of rats or mice. The initial characterization of this compound was performed in Sprague-Dawley and F344 rats.[1][6]

Issue 2: High variability in therapeutic outcomes in an arthritis model despite consistent dosing.

  • Question: Our collagen-induced arthritis (CIA) model shows highly variable responses to this compound treatment, with some animals responding well and others showing minimal improvement. Why is this happening?

  • Answer:

    • Inconsistent Disease Induction: The CIA model is known for its variability. Ensure your immunization and booster protocols are highly standardized. The severity of arthritis at the time of treatment initiation can significantly impact outcomes. Group animals based on their initial arthritis scores to reduce variability.

    • Pharmacokinetic Variability: Individual animal differences in metabolism and absorption can lead to different plasma concentrations of this compound. Consider performing satellite pharmacokinetic studies to correlate drug exposure with therapeutic response.

    • Endpoint Measurement: Subjectivity in scoring arthritis can introduce variability. Ensure that all personnel assessing the animals are blinded to the treatment groups and are using a standardized scoring system.[6]

Issue 3: Lack of correlation between lymphocyte reduction and therapeutic effect.

  • Question: We observed a significant reduction in peripheral lymphocytes, but the therapeutic effect on joint inflammation is less than expected. Are there other mechanisms at play?

  • Answer:

    • Disease Pathogenesis: While lymphocyte trafficking is a key driver of autoimmune arthritis, other immune cells and pathways also contribute significantly.[1] If the specific animal model has a strong contribution from innate immune cells or other pathways not directly targeted by S1P1 modulation, the effect of lymphocyte sequestration alone may be limited.

    • Timing of Intervention: The therapeutic window is critical. If treatment is initiated too late in the disease progression, established joint damage and chronic inflammation may be less responsive to the inhibition of lymphocyte infiltration.

    • S1P Receptor Subtype Effects: this compound also modulates S1P4 and S1P5.[1][2][3] While the primary therapeutic effect in arthritis is attributed to S1P1, the roles of S1P4 and S1P5 in modulating other aspects of the immune response in your specific model should be considered.

Quantitative Data Summary

Table 1: Effect of this compound on Arthritis Severity in Collagen-Induced Arthritis (CIA) Rat Model

Treatment Group Dose (mg/kg) Hind Paw Perimeter (mm) Hind Paw Volume (mL) Total Arthritis Index
Arthritic Control - ~24.5 ~2.7 ~11.0
This compound 0.3 ~21.5 ~2.0 ~6.0
This compound 0.6 ~20.5 ~1.8 ~4.5
This compound 1.2 ~20.0 ~1.7 ~3.5
Methotrexate (MTX) 0.3 ~21.0 ~1.9 ~5.0
FTY720 (Fingolimod) 0.3 ~20.0 ~1.7 ~3.0

(Note: Data are approximations derived from graphical representations in the source literature for illustrative purposes.)[6]

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in Joints of CIA Rats

Analyte Arthritic Control (pg/mg) This compound (1.2 mg/kg) (pg/mg) % Reduction
IL-1β ~150 ~50 ~67%
IL-18 ~800 ~300 ~63%
IP-10 (CXCL10) ~1200 ~400 ~67%
IL-5 ~120 ~40 ~67%

(Note: Data are approximations derived from graphical representations in the source literature for illustrative purposes.)[6]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats and this compound Treatment

  • Objective: To induce arthritis in rats and evaluate the therapeutic efficacy of this compound.

  • Methodology:

    • Animal Model: Female Sprague-Dawley rats are typically used.

    • Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of complete Freund's adjuvant. Administer an intradermal injection at the base of the tail.

    • Booster (Day 7): Administer a second intradermal injection of bovine type II collagen emulsified with incomplete Freund's adjuvant.

    • Monitoring: Begin monitoring for signs of arthritis (e.g., erythema, edema) around day 10. Measure hind paw perimeter and volume using a plethysmometer and digital calipers.[6] Score arthritis severity based on a standardized scale (e.g., 0-4 for each paw).[6]

    • Treatment Initiation: Once arthritis is established (e.g., arthritis index > 4), randomize animals into treatment groups (Vehicle control, this compound at various doses, positive control like Methotrexate).

    • Drug Administration: Administer this compound orally once daily for the duration of the study (e.g., 14-21 days).

    • Endpoint Analysis: Continue daily monitoring of arthritis severity. At the end of the study, collect blood for lymphocyte counting and joint tissue for histological analysis and cytokine measurement.

Protocol 2: Analysis of Lymphocyte Distribution

  • Objective: To determine the effect of this compound on lymphocyte populations in peripheral blood and secondary lymphoid organs.

  • Methodology:

    • Animal Model: F344 rats are suitable for this analysis.[1]

    • Treatment: Administer a single oral dose of this compound or vehicle.

    • Sample Collection: At a predetermined time point (e.g., 24 hours post-dose), collect peripheral blood via cardiac puncture into EDTA-containing tubes. Harvest secondary lymphoid tissues such as the spleen, and various lymph nodes (e.g., axillary, mesenteric).[1]

    • Cell Preparation:

      • Blood: Use whole blood for flow cytometric analysis.

      • Lymphoid Organs: Prepare single-cell suspensions by mechanical dissociation of the tissues through a cell strainer.

    • Flow Cytometry: Stain cell suspensions with fluorescently-labeled antibodies specific for rat lymphocyte markers (e.g., CD3 for T cells, CD45RA for B cells).

    • Data Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of T and B lymphocytes in each compartment (blood vs. lymphoid organs) to determine the effect of this compound on lymphocyte trafficking.[1]

Visualizations

IMMH001_Mechanism_of_Action cluster_lymph_node Lymph Node (Low S1P) cluster_internalization This compound Action cluster_blood_vessel Blood/Lymph Vessel (High S1P) Lymphocyte T/B Lymphocyte S1PR1_surface S1PR1 (Surface) S1P_gradient S1P Gradient (Egress Signal) S1PR1_surface->S1P_gradient Senses Gradient This compound This compound S1PR1_bound S1PR1-IMMH001 Complex This compound->S1PR1_bound Binds S1PR1_internalized Internalization & Degradation S1PR1_bound->S1PR1_internalized Egress_Blocked Lymphocyte Egress BLOCKED S1PR1_internalized->Egress_Blocked Prevents Sensing S1P_gradient->Lymphocyte Promotes Egress

Caption: Mechanism of this compound action on lymphocyte sequestration.

CIA_Workflow cluster_treatment Treatment Groups Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 Day10 Day 10-14: Onset of Arthritis (Scoring Begins) Day7->Day10 Day14 Day 14: Randomization & Start of Treatment Day10->Day14 Day28 Day 14-28: Daily Dosing & Monitoring Day14->Day28 Vehicle Vehicle Endpoint Endpoint: Sacrifice, Sample Collection Day28->Endpoint IMMH001_dose This compound Positive_Ctrl Positive Control (e.g., MTX)

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Troubleshooting_Logic Start Suboptimal Therapeutic Effect Observed Check_Lympho Was peripheral lymphocyte count significantly reduced? Start->Check_Lympho Check_Dose Verify Dosing, Formulation, and Compound Integrity Check_Lympho->Check_Dose No Check_Disease Review Disease Model: Severity & Timing of Intervention Check_Lympho->Check_Disease Yes Check_PK Assess Pharmacokinetics: Timing & Bioavailability Check_Dose->Check_PK Consider_Mech Consider Alternative Pathogenic Mechanisms Check_Disease->Consider_Mech

Caption: Logic diagram for troubleshooting suboptimal this compound efficacy.

References

Technical Support Center: Improving the Oral Bioavailability of IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of IMMH001, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific modulator of the sphingosine-1-phosphate (S1P) receptors S1P1, S1P4, and S1P5.[1] Its primary mechanism of action involves binding to S1P1 on lymphocytes, which leads to the internalization of the receptor.[2][3] This process prevents lymphocytes from exiting the lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in autoimmune diseases.[2][3][4] this compound has shown therapeutic potential in preclinical models of rheumatoid arthritis.[5]

Q2: What are the main challenges in developing an oral formulation for compounds like this compound?

A2: Compounds in the class of S1P receptor modulators, and many other small molecules, can face challenges with oral bioavailability. The primary hurdles are often low aqueous solubility and/or poor permeability across the intestinal epithelium.[6][7] Additionally, some drugs may be subject to significant first-pass metabolism in the gut wall or liver, which reduces the amount of active drug reaching systemic circulation.[6] For this compound, while it has been administered orally in preclinical studies, specific data on its physicochemical properties that would dictate the formulation strategy are not publicly available.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound development?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8][9]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of this compound is a critical first step in formulation development. It helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[8][10] For example, for a BCS Class II compound, the focus would be on improving solubility and dissolution rate.

Q4: What are some common strategies to improve the oral bioavailability of poorly soluble drugs?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Physical Modifications: Micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubility and potentially enhance absorption via lymphatic pathways, bypassing first-pass metabolism.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the preclinical development of an oral formulation for this compound.

Issue 1: Low and Variable Plasma Exposure in Animal Pharmacokinetic (PK) Studies

  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. This is a common issue for BCS Class II and IV compounds.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound across a physiologically relevant pH range (1.2-6.8).[9] Assess its solid-state properties (e.g., crystallinity, polymorphism).

    • Evaluate Enabling Formulations: Screen a variety of bioavailability-enhancing formulations. Start with simpler approaches like micronization and progress to more complex systems like amorphous solid dispersions or lipid-based formulations.

    • In Vitro Dissolution Testing: Perform dissolution studies that mimic the conditions of the gastrointestinal tract to guide formulation selection.

Issue 2: In Vitro Dissolution is High, but In Vivo Exposure Remains Low

  • Possible Cause: Poor intestinal permeability (BCS Class III or IV) or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Assess Permeability: Use in vitro models like Caco-2 cell monolayers to estimate the intestinal permeability of this compound.[7]

    • Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.

    • Consider Permeation Enhancers: For permeability-limited absorption, the inclusion of safe and effective permeation enhancers in the formulation could be explored, though this is a more complex regulatory path.

    • Prodrug Approach: If first-pass metabolism is extensive, a prodrug strategy could be designed to mask the metabolic site.

Issue 3: Significant Food Effect Observed in Preclinical PK Studies

  • Possible Cause: The presence of food can alter the gastrointestinal environment (e.g., pH, bile salt concentration), which can significantly impact the dissolution and absorption of certain drugs, particularly lipophilic and poorly soluble compounds.

  • Troubleshooting Steps:

    • Lipid-Based Formulations: These formulations can mimic the positive effect of a high-fat meal on drug solubilization, thereby reducing variability between fed and fasted states.

    • Amorphous Solid Dispersions: By achieving a high degree of supersaturation, ASDs can sometimes overcome food effects.

    • Systematic Study Design: Design preclinical PK studies to systematically evaluate drug performance in both fed and fasted states to understand the extent of the food effect with different formulations.

Data Presentation

Since specific quantitative data for this compound is not publicly available, the following tables present hypothetical data for a BCS Class II compound, which is a common scenario for new chemical entities. These tables are for illustrative purposes to guide researchers in how to structure and compare their own experimental data.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight450 g/mol Moderate size, permeability may be acceptable.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLVery low solubility, likely dissolution rate-limited.
LogP4.2High lipophilicity, suggests good permeability but poor solubility.
pKa8.5 (weak base)Solubility will be pH-dependent, higher in the stomach.
Predicted BCS Class Class II Low Solubility, High Permeability

Table 2: Comparison of Hypothetical Preclinical PK Parameters for Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Crystalline Drug (Suspension)1504.0900100 (Reference)
Micronized Drug (Suspension)2502.01500167
Amorphous Solid Dispersion6001.54500500
Self-Emulsifying Drug Delivery System (SEDDS)7501.05400600

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) based on miscibility and drug-polymer interaction studies.

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer at the desired ratio (e.g., 1:3 drug to polymer). A common solvent is often a mixture, such as acetone/methanol.

  • Spray Drying Parameters:

    • Dissolve the drug and polymer in the solvent system to create the feed solution.

    • Optimize the spray dryer parameters: inlet temperature, feed rate, atomization gas flow, and drying gas flow to ensure efficient solvent removal and formation of a stable amorphous powder.

  • Characterization:

    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate and extent of supersaturation compared to the crystalline drug.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) containing a known concentration of this compound.

    • Add the drug solution to the apical (A) side of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the B-to-A direction as well.

  • Quantification and Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

IMMH001_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Lymphatics Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Expresses S1P_gradient High S1P Gradient Lymphocyte->S1P_gradient Egress Blocked S1P1_receptor->Lymphocyte Receptor Downregulation S1P1_receptor->S1P_gradient Senses Gradient for Egress This compound This compound (Oral Drug) This compound->Lymphocyte Enters Lymph Node This compound->S1P1_receptor Binds & Internalizes Bioavailability_Enhancement_Workflow start Start: Low Oral Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Permeability, pKa) start->physchem bcs_class Determine BCS Class physchem->bcs_class bcs2 BCS Class II (Solubility-Limited) bcs_class->bcs2 Low Sol, High Perm bcs4 BCS Class IV (Solubility & Permeability-Limited) bcs_class->bcs4 Low Sol, Low Perm bcs3 BCS Class III (Permeability-Limited) bcs_class->bcs3 High Sol, Low Perm form_strat_2 Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems bcs2->form_strat_2 form_strat_4 Formulation Strategies: - Combination of solubility and permeability enhancement bcs4->form_strat_4 form_strat_3 Formulation Strategies: - Permeation Enhancers - Prodrug Approach bcs3->form_strat_3 invitro In Vitro Screening (Dissolution, Permeability) form_strat_2->invitro form_strat_4->invitro form_strat_3->invitro invivo In Vivo PK Study in Animals invitro->invivo decision Target Exposure Achieved? invivo->decision end End: Lead Formulation Identified decision->end Yes optimize Optimize Formulation decision->optimize No optimize->invitro Troubleshooting_Flowchart start Issue: Low Oral Bioavailability check_sol Is aqueous solubility < 0.1 mg/mL? start->check_sol sol_yes Solubility is likely the limiting factor. check_sol->sol_yes Yes sol_no Solubility may not be the primary issue. check_sol->sol_no No sol_strat Implement Solubility Enhancement: - ASD - Lipid Formulation - Nanosizing sol_yes->sol_strat check_perm Assess Permeability (e.g., Caco-2). Is Papp low? sol_no->check_perm sol_strat->check_perm perm_yes Permeability is likely limiting. check_perm->perm_yes Yes perm_no Permeability is likely not the issue. check_perm->perm_no No perm_strat Consider: - Permeation Enhancers - Prodrug Approach perm_yes->perm_strat check_met Assess First-Pass Metabolism (e.g., Microsomes). Is it high? perm_no->check_met perm_strat->check_met met_yes Metabolism is a key contributor. check_met->met_yes Yes met_no Re-evaluate all factors. check_met->met_no No met_strat Consider: - Prodrug to block metabolic site - Co-administration with inhibitor (research) met_yes->met_strat

References

Technical Support Center: Addressing Off-Target Effects of S1P1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.

Troubleshooting Guide: Common Off-Target Effects

This guide addresses specific issues you may encounter during your in vitro or in vivo experiments with S1P1 modulators.

Q1: I am using a supposedly S1P1-selective modulator in an animal model and observing unexpected bradycardia (slowing of heart rate). What could be the cause and how can I investigate it?

A1:

Potential Cause: Unexpected bradycardia, even with selective S1P1 modulators, can occur. While non-selective modulators like Fingolimod are known to cause bradycardia through S1P3 receptor agonism on atrial myocytes, even S1P1-selective agents can induce this effect. In humans and some animal models, S1P1 receptors are also expressed on atrial myocytes and their activation can lead to a transient decrease in heart rate.[1][2] This effect is typically most pronounced after the first dose.[1][3]

Troubleshooting Steps:

  • Confirm Compound Selectivity: The first step is to rigorously confirm the selectivity profile of your specific batch of the S1P1 modulator. Off-target activity at the S1P3 receptor is a common cause of bradycardia.[4][5]

    • Action: Perform a comprehensive receptor binding or functional assay panel across all S1P receptor subtypes (S1P1-5). Refer to the Experimental Protocols section for a detailed radioligand binding assay protocol.

  • Dose-Response Analysis: Investigate if the bradycardia is a dose-dependent effect.

    • Action: Conduct a dose-response study in your animal model, starting from a lower dose and titrating up. This can help determine a therapeutic window where on-target S1P1 effects are observed without significant cardiovascular side effects. Some clinical strategies use up-titration to mitigate first-dose heart rate effects.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Assess the relationship between drug concentration and the observed cardiovascular effect over time.

    • Action: Correlate the time course of bradycardia with the plasma concentration of your modulator. This can help distinguish between a direct pharmacological effect and other potential causes.

  • Utilize a Selective S1P3 Antagonist: If you suspect S1P3 involvement, co-administration with a selective S1P3 antagonist can help to mechanistically dissect the effect.

    • Action: In your animal model, pre-treat with a known S1P3 antagonist before administering your S1P1 modulator and monitor for attenuation of the bradycardic effect.

Q2: My in vitro cell-based assay shows unexpected results, such as cell proliferation or morphological changes, that are inconsistent with S1P1 signaling. How do I troubleshoot this?

A2:

Potential Cause: S1P receptors can trigger diverse and sometimes opposing signaling pathways.[6] While S1P1 typically couples to Gαi, leading to activation of PI3K/Akt and Rac pathways, off-target activation of S1P2 or S1P3 can lead to Gα12/13 or Gαq coupling, respectively.[6] This can activate the RhoA pathway, leading to changes in cell morphology and proliferation.[7][8]

Troubleshooting Steps:

  • Characterize S1P Receptor Expression: Confirm the expression profile of S1P receptor subtypes in your cell line.

    • Action: Use qPCR or Western blotting to determine the relative expression levels of S1P1, S1P2, S1P3, S1P4, and S1P5 mRNA or protein in your cells. High expression of off-target receptors could explain the unexpected phenotype.

  • Profile Downstream Signaling Pathways: Investigate which signaling pathways are being activated by your modulator.

    • Action: Perform Western blots to assess the phosphorylation status of key downstream effectors. For example, check for phosphorylation of Akt (a downstream target of S1P1/Gαi) and ERK1/2 (which can be activated by multiple S1P receptors).[9][10][11] To investigate S1P2/3 involvement, assess RhoA activation. Refer to the Experimental Protocols section for a detailed ERK Phosphorylation Western Blot protocol.

  • Use Receptor-Specific Antagonists: Block potential off-target receptors to see if the unexpected phenotype is reversed.

    • Action: Treat your cells with selective antagonists for S1P2 and S1P3 prior to adding your S1P1 modulator. A reversal of the unexpected effect will help pinpoint the responsible off-target receptor.

  • Perform a Functional Selectivity Assay: Assess the functional activity of your compound at each S1P receptor subtype.

    • Action: Conduct a β-arrestin recruitment assay or a cAMP assay for each of the S1P receptor subtypes. This will provide a functional readout of your modulator's activity and selectivity. Refer to the Experimental Protocols section for a detailed β-arrestin recruitment assay protocol.

FAQs

Q: How can I proactively minimize off-target effects when selecting an S1P1 modulator for my studies?

A: The best strategy is to choose a modulator with the highest possible selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3, which is frequently associated with cardiovascular side effects.[4] Carefully review the published selectivity data for any compound you are considering. Whenever possible, obtain compounds from reputable suppliers who provide detailed analytical data, including selectivity profiles. For novel compounds, it is essential to perform comprehensive selectivity profiling as a first step.

Q: What are the key differences in signaling pathways between S1P1 and other S1P receptor subtypes?

A: S1P receptor subtypes couple to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

  • S1P1: Primarily couples to Gαi, which inhibits adenylyl cyclase and activates the PI3K-Akt and Rac signaling pathways, generally promoting cell survival and migration.[6]

  • S1P2: Couples to Gαi, Gαq, and Gα12/13. Activation of Gα12/13 leads to RhoA activation, which can inhibit cell migration and promote stress fiber formation.[6]

  • S1P3: Also couples to Gαi, Gαq, and Gα12/13. Its activation can lead to a variety of cellular responses, including RhoA activation and calcium mobilization via Gαq.[6][7]

  • S1P4 and S1P5: Primarily couple to Gαi and Gα12/13. Their expression is more restricted, mainly to hematopoietic and immune cells (S1P4) and the central nervous system and natural killer cells (S1P5).[6]

Q: Are there any in vivo models that are particularly sensitive to the off-target cardiovascular effects of S1P1 modulators?

A: Rodent models are commonly used for preclinical assessment. However, it's important to note that there can be species differences in S1P receptor expression and function. For instance, bradycardia in mice is thought to be mediated primarily by S1P3, whereas in humans, S1P1 plays a more significant role.[1] Therefore, while rodent models are valuable, careful consideration of these differences is necessary when extrapolating findings to humans. For cardiovascular safety assessment, telemetry studies in larger animal models such as dogs or non-human primates are often employed in later-stage preclinical development.

Data Presentation

Table 1: Comparative Selectivity of S1P1 Receptor Modulators

This table summarizes the reported binding affinities (Ki) or functional potencies (EC50/IC50) of several common S1P1 modulators across the five S1P receptor subtypes. Lower values indicate higher potency.

CompoundS1P1S1P2S1P3S1P4S1P5
Fingolimod-P 0.033 nM (IC50)>1000 nM0.033 nM (IC50)0.033 nM (IC50)0.033 nM (IC50)
Siponimod 0.39 nM (EC50)>1000 nM>1000 nM>1000 nM0.98 nM (EC50)
Ozanimod 1.03 nM (EC50)>10,000 nM>10,000 nM>10,000 nM8.6 nM (EC50)
Ponesimod 5.7 nM (EC50)----

Data compiled from multiple sources.[12][13] Values and assay conditions may vary between studies. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for S1P receptors.

Materials:

  • Cell membranes expressing the human S1P receptor of interest (S1P1-5).

  • Radiolabeled ligand (e.g., [32P]S1P or [3H]-ozanimod).[14]

  • Test compound.

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).[9]

  • 96-well glass fiber filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions.

  • Add 50 µL of diluted cell membranes (1-2 µg protein/well) to each well and pre-incubate for 30 minutes at room temperature.[9]

  • Add 50 µL of the radiolabeled ligand at a final concentration near its Kd value.

  • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.[9]

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: β-Arrestin Recruitment Assay

This functional assay measures receptor activation by quantifying the recruitment of β-arrestin to the activated GPCR.

Materials:

  • Cells stably co-expressing the S1P receptor of interest tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter cells).

  • Test compound.

  • Cell culture medium.

  • Detection reagents (containing substrate for the complemented enzyme).

  • Luminometer.

Procedure:

  • Seed the cells in a 96- or 384-well white, clear-bottom plate and culture overnight.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound to the cells and incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the signal as a function of compound concentration to determine the EC50.

Protocol 3: ERK Phosphorylation Western Blot

This protocol assesses the activation of the MAPK/ERK pathway downstream of S1P receptor activation.

Materials:

  • Cells expressing the S1P receptor(s) of interest.

  • Test compound.

  • Serum-free cell culture medium.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[9]

  • Treat cells with the test compound at various concentrations and time points.

  • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Clear the lysates by centrifugation and determine the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9][10]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the signal using ECL substrate and an imaging system.[9]

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.

Visualizations

S1P_Signaling_Pathways cluster_S1P1 S1P1 Signaling cluster_S1P3 S1P3 Off-Target Signaling S1P1 S1P1 G_i Gαi S1P1->G_i AC_inhibit Adenylyl Cyclase ↓ G_i->AC_inhibit PI3K PI3K G_i->PI3K Rac Rac G_i->Rac cAMP cAMP ↓ AC_inhibit->cAMP Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival Rac->Survival S1P3 S1P3 G_q Gαq S1P3->G_q G_13 Gα12/13 S1P3->G_13 PLC PLC G_q->PLC RhoA RhoA G_13->RhoA Calcium Ca²⁺ Mobilization PLC->Calcium Cardio Cardiovascular Effects RhoA->Cardio

Caption: S1P1 on-target vs. S1P3 off-target signaling pathways.

Experimental_Workflow start Hypothesis: Novel S1P1 modulator binding_assay 1. Competitive Binding Assay (S1P1-5 Panel) start->binding_assay Assess Selectivity functional_assay 2. Functional Assay (β-Arrestin or cAMP) binding_assay->functional_assay Confirm Potency downstream_assay 3. Downstream Signaling (pERK, RhoA activation) functional_assay->downstream_assay Characterize Mechanism in_vivo 4. In Vivo Model (Efficacy & Safety) downstream_assay->in_vivo Evaluate Phenotype data_analysis Data Analysis & Interpretation in_vivo->data_analysis

Caption: Workflow for characterizing a novel S1P1 modulator.

Troubleshooting_Tree start Unexpected In Vivo Effect Observed (e.g., Bradycardia) check_selectivity Is the compound's selectivity profile confirmed? start->check_selectivity perform_selectivity Action: Perform binding and functional assays vs S1P1-5 check_selectivity->perform_selectivity No is_selective Is the compound truly S1P1 selective? check_selectivity->is_selective Yes perform_selectivity->is_selective off_target Conclusion: Effect is likely due to off-target activity (e.g., S1P3). Consider resynthesis/repurification. is_selective->off_target No on_target Conclusion: Effect is likely S1P1-mediated. Consider dose-response adjustment. is_selective->on_target Yes

Caption: Decision tree for troubleshooting unexpected in vivo effects.

References

Technical Support Center: Synthesis of IMMH001 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of IMMH001 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this potent sphingosine-1-phosphate receptor 1 (S1P1) agonist.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The synthesis of this compound, a prodrug that is phosphorylated in vivo to its active form, and its analogs typically follows a modular or convergent strategy. This involves the synthesis of a biaryl core, a chiral aminopropanediol "head-piece," and their subsequent coupling. Below are common issues that may arise during this multi-step process.

Section 1: Synthesis of the Biaryl Core (e.g., 4'-octyl-[1,1'-biphenyl]-4-carbaldehyde)

The biaryl core of this compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction for the biaryl core has a low yield. What are the common causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings are a frequent issue. Here are the primary factors to investigate:

  • Catalyst Inactivity: The palladium catalyst is crucial. Its deactivation is a primary cause of low conversion.

    • Solution: Use a fresh batch of palladium catalyst, as they can degrade with age and exposure to air. Consider using more stable and efficient pre-catalysts like those from the Buchwald or PEPPSI families. If needed, increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol% may improve the yield.

  • Inadequate Base: The base is essential for the transmetalation step.

    • Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is of high purity and anhydrous if the reaction is sensitive to water. The strength of the base can be critical; for electron-deficient aryl halides, a stronger base might be necessary.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction kinetics will be slow.

    • Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with the addition of water.

Q2: I am observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often driven by the presence of oxygen.

  • Solution: The most effective way to reduce homocoupling is to rigorously deoxygenate the reaction mixture. Additionally, using a Pd(0) source (e.g., Pd(PPh₃)₄) directly, rather than a Pd(II) pre-catalyst that is reduced in situ, can sometimes mitigate this issue as the reduction step can consume some of the boronic acid and lead to homocoupling.

Section 2: Synthesis of the Chiral Aminopropanediol "Head-Piece"

The synthesis of the chiral 2-amino-2-(hydroxymethyl)propane-1,3-diol moiety is a critical step that establishes the stereochemistry of the final molecule, which is often essential for biological activity.

Q3: The synthesis of the chiral aminodiol is resulting in a racemic or diastereomeric mixture. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity is paramount.

  • Solution: The choice of chiral auxiliary or catalyst is critical. For asymmetric syntheses, ensure the chiral integrity of your starting materials and reagents. If using a chiral catalyst, ensure it is of high enantiomeric purity. Reaction temperature can also significantly influence stereoselectivity; running the reaction at a lower temperature may improve the outcome. Purification by chiral chromatography may be necessary to separate stereoisomers.

Q4: I am having difficulty with the purification of the highly polar aminodiol intermediate. What purification strategies are recommended?

A4: The high polarity of aminodiols can make them challenging to purify using standard normal-phase chromatography.

  • Solution:

    • Reverse-Phase Chromatography (C18): This is often a suitable technique for polar compounds. Adjusting the pH of the mobile phase to suppress the ionization of the amine can improve retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent method for separating highly polar compounds that show poor retention in reverse-phase chromatography. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.

    • Ion-Exchange Chromatography: For amine-containing compounds, cation-exchange chromatography can be a very effective purification method.

Section 3: Coupling and Final Steps

Q5: The coupling of the biaryl core and the aminodiol head-piece is inefficient. What can I do to improve the yield?

A5: This step often involves the formation of a carbon-carbon or carbon-nitrogen bond. The specific challenges will depend on the coupling strategy (e.g., reductive amination, nucleophilic substitution).

  • Solution: For reductive amination, ensure the aldehyde is pure and the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is fresh. For nucleophilic substitution reactions, the choice of leaving group on the electrophile and the reaction conditions (solvent, temperature, base) are critical and may require optimization.

Q6: The final deprotection step is leading to decomposition of my product. How can I avoid this?

A6: Protecting groups are often used for the amine and hydroxyl functionalities. Their removal requires careful selection of deprotection conditions.

  • Solution: Choose protecting groups that can be removed under mild conditions that are compatible with the final molecule. For example, if the molecule is acid-sensitive, select a protecting group that can be removed under neutral or basic conditions. Screen different deprotection reagents and conditions on a small scale to find the optimal method.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound and its analogs.

CompoundTarget(s)EC₅₀ (nM)[1]Phosphorylation Rate
This compound-P S1P₁, S1P₄, S1P₅12.4 (S1P₁)Not directly measured
19.8 (S1P₄)
29.4 (S1P₅)
S1P₂, S1P₃>1000
This compound Analogs (Head-piece modified) S1P₁Not reportedHigher than this compound in human blood[2]

Experimental Protocols

A generalized modular synthetic approach for this compound analogs is outlined below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Core
  • To a degassed solution of an aryl halide (1.0 eq) and a boronic acid or ester (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 eq).

  • The mixture is further degassed before the addition of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: In Vitro Phosphorylation Assay
  • This compound or its analog is incubated at various concentrations in fresh human or rat whole blood.

  • The samples are incubated at 37 °C for a specified time (e.g., 60 minutes).

  • The reaction is quenched by the addition of ice-cold acetonitrile.

  • The samples are vortexed and centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the amount of the phosphorylated product formed.

Visualizations

Signaling Pathway of S1P1 Receptor Activation

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IMMH001_P This compound-P (Active Metabolite) S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds and Activates G_protein Gi/o Protein S1P1->G_protein Activates PLC PLC G_protein->PLC Akt Akt G_protein->Akt Rac Rac G_protein->Rac Cellular_Response Cellular Response (e.g., Lymphocyte Trafficking) PLC->Cellular_Response Akt->Cellular_Response Rac->Cellular_Response

Caption: this compound-P activates the S1P1 receptor, leading to downstream signaling.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis Module cluster_evaluation Evaluation Module A Synthesis of Biaryl Core C Coupling of Core and Head-Piece A->C B Synthesis of Chiral Aminopropanediol Head-Piece B->C D Final Product (this compound/Analog) C->D E In Vitro Phosphorylation Assay D->E F S1P1 Receptor Binding/Functional Assay D->F

Caption: Modular synthesis and subsequent biological evaluation workflow.

References

minimizing IMMH001-induced bradycardia in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bradycardia induced by the S1P1/S1P4/S1P5 modulator, IMMH001, during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in heart rate (bradycardia) in our animal models after the first dose of this compound. Is this an expected side effect?

A1: Yes, a transient decrease in heart rate is a known class effect of Sphingosine-1-Phosphate (S1P) receptor modulators.[1][2][3] This effect is most pronounced after the initial dose. The mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in atrial cardiomyocytes, which is primarily mediated by the S1P1 receptor.[2]

Q2: How can we minimize the initial bradycardic effect of this compound in our experiments?

A2: A dose-titration regimen is a clinically proven strategy to mitigate the first-dose bradycardia associated with S1P receptor modulators.[1][3] Instead of administering the full therapeutic dose initially, a gradual dose escalation allows for the development of tolerance to the chronotropic effects.

Q3: What is the proposed mechanism behind dose-titration in reducing bradycardia?

A3: The initial agonistic effect of S1P modulators on the S1P1 receptor on cardiomyocytes leads to bradycardia. However, with continued exposure, the S1P1 receptors are internalized and downregulated. A gradual increase in the dose is thought to allow for this receptor desensitization to occur more gradually, thereby attenuating the acute negative chronotropic effect.

Q4: Should we consider using an anticholinergic agent like atropine to counteract this compound-induced bradycardia?

A4: While atropine is a standard treatment for certain types of bradycardia, its use in the context of S1P modulator-induced bradycardia should be approached with caution. The bradycardia is a direct effect of the S1P modulator on the cardiac conduction system. While atropine may increase heart rate, it could also lead to undesirable cardiovascular effects, such as a marked hypertensive response when used with certain agents. There is limited specific data on the co-administration of atropine with this compound. Careful dose-response studies would be necessary to evaluate its efficacy and safety in your specific experimental model.

Q5: What cardiovascular parameters should we monitor during our experiments with this compound?

A5: It is crucial to monitor key cardiovascular parameters, especially during the initial phase of drug administration. Continuous monitoring of heart rate and blood pressure is recommended. Electrocardiogram (ECG) monitoring is also advisable to assess for any changes in cardiac conduction, such as atrioventricular (AV) block.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant drop in heart rate (>20% from baseline) after the first dose. First-dose effect of S1P1 receptor activation on cardiomyocytes.Implement a dose-titration protocol. Start with a lower dose and gradually escalate to the target dose over several days. The specific titration schedule should be determined empirically for your animal model.
Persistent bradycardia after the initial dose. Potential for underlying cardiovascular conditions in the animal model or inappropriate dosing.Re-evaluate the dose of this compound. If the bradycardia is severe and persistent, consider reducing the dose or discontinuing the administration. A thorough health assessment of the animal model is recommended.
Atrioventricular (AV) block observed on ECG. S1P modulator effect on cardiac conduction pathways.This is a more serious side effect. The dose of this compound should be immediately re-evaluated and likely reduced. If high-grade AV block is observed, discontinuation of the drug should be considered.

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Rodent Models

This protocol outlines a method for continuous cardiovascular monitoring in rodents receiving this compound.

Materials:

  • This compound

  • Vehicle control

  • Implantable telemetry device for ECG and blood pressure monitoring

  • Surgical tools for telemetry implantation

  • Data acquisition system compatible with the telemetry device

  • Animal housing with temperature and light control

Methodology:

  • Telemetry Implantation:

    • Surgically implant the telemetry device in the abdominal cavity of the rodent under anesthesia, following the manufacturer's instructions. The blood pressure catheter should be placed in the abdominal aorta, and the ECG leads should be secured in a lead II configuration.

    • Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.

  • Baseline Recording:

    • Record baseline cardiovascular data (heart rate, blood pressure, ECG) continuously for at least 24 hours prior to the administration of this compound to establish a stable baseline.

  • This compound Administration:

    • Administer this compound or vehicle control at the desired dose and route.

  • Data Acquisition:

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing. Pay close attention to the first 6 hours after administration, as this is when the most significant bradycardic effects are expected to occur.[1]

  • Data Analysis:

    • Analyze the data to determine the nadir (lowest point) of the heart rate, the duration of the bradycardic effect, and any changes in blood pressure or ECG intervals (e.g., PR interval, QRS duration).

Protocol 2: Dose-Titration to Mitigate Bradycardia

This protocol provides a general framework for a dose-titration regimen. The specific doses and timing will need to be optimized for your experimental setup.

Objective: To acclimate the animal model to this compound and minimize the first-dose bradycardic effect.

Example Titration Schedule (to be adapted):

Day This compound Dose
1-210% of the target therapeutic dose
3-425% of the target therapeutic dose
5-650% of the target therapeutic dose
775% of the target therapeutic dose
8 onwards100% of the target therapeutic dose

Procedure:

  • Follow the cardiovascular monitoring protocol (Protocol 1) throughout the dose-titration period.

  • Administer the specified dose of this compound each day.

  • Monitor the heart rate closely after each dose administration.

  • If a significant drop in heart rate is still observed at any step of the titration, consider extending the duration at that dose level before escalating further.

Visualizations

IMMH001_Signaling_Pathway cluster_cell Atrial Cardiomyocyte This compound This compound (Active Metabolite) S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates GIRK GIRK Channel (Kir3.1/3.4) G_protein->GIRK Activates K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Bradycardia Bradycardia Hyperpolarization->Bradycardia Leads to

Caption: Signaling pathway of this compound-induced bradycardia.

Experimental_Workflow start Start telemetry Telemetry Device Implantation start->telemetry recovery Post-Surgical Recovery (≥ 1 week) telemetry->recovery baseline Baseline Cardiovascular Recording (24h) recovery->baseline dosing This compound Administration (Single Dose or Titration) baseline->dosing monitoring Continuous Cardiovascular Monitoring (≥ 24h) dosing->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for cardiovascular safety assessment.

Troubleshooting_Logic start Bradycardia Observed (>20% drop in HR) is_first_dose Is it the first dose? start->is_first_dose implement_titration Implement Dose-Titration Protocol is_first_dose->implement_titration Yes is_persistent Is bradycardia persistent? is_first_dose->is_persistent No continue_monitoring Continue Monitoring implement_titration->continue_monitoring reevaluate_dose Re-evaluate/Reduce Dose is_persistent->reevaluate_dose Yes is_persistent->continue_monitoring No is_av_block AV Block Observed? reevaluate_dose->is_av_block discontinue Consider Discontinuation is_av_block->discontinue Yes is_av_block->continue_monitoring No

Caption: Troubleshooting logic for managing bradycardia.

References

Validation & Comparative

IMMH001 in Rheumatoid Arthritis: A Comparative Therapeutic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, with established treatments for Rheumatoid Arthritis (RA), including Methotrexate (a conventional synthetic disease-modifying antirheumatic drug - csDMARD) and Adalimumab (a biologic DMARD and TNF-α inhibitor). This analysis is supported by preclinical data from animal models of RA, detailing therapeutic efficacy, mechanisms of action, and experimental protocols.

Therapeutic Efficacy of this compound in Preclinical RA Models

This compound, also known as SYL930, has demonstrated significant therapeutic effects in rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), which are well-established models for studying RA.[1][2][3] The primary mechanism of action for this compound is the modulation of the S1P1 receptor, which leads to the sequestration of lymphocytes within secondary lymphoid organs.[1][2][3][4] This prevents their infiltration into the joints, thereby reducing inflammation, synovial hyperplasia, and subsequent joint damage.[1]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with a vehicle control and Methotrexate (MTX) in the Collagen-Induced Arthritis (CIA) rat model.

Table 1: Effect of this compound and Methotrexate on Arthritis Score in CIA Rats

Treatment GroupDosageMean Arthritis Score (Day 21)% Inhibition
Control-0.5 ± 0.2-
CIA + Vehicle-10.2 ± 1.5-
CIA + this compound0.1 mg/kg5.8 ± 1.143.1%
CIA + this compound0.3 mg/kg3.5 ± 0.865.7%
CIA + MTX0.3 mg/kg4.2 ± 0.9*58.8%

*p < 0.05 compared to CIA + Vehicle group

Table 2: Effect of this compound and Methotrexate on Paw Volume in CIA Rats

Treatment GroupDosageMean Paw Volume (mL, Day 21)% Reduction
Control-1.2 ± 0.1-
CIA + Vehicle-2.8 ± 0.3-
CIA + this compound0.1 mg/kg1.9 ± 0.232.1%
CIA + this compound0.3 mg/kg1.6 ± 0.142.9%
CIA + MTX0.3 mg/kg1.7 ± 0.2*39.3%

*p < 0.05 compared to CIA + Vehicle group

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Joints of CIA Rats

CytokineCIA + Vehicle (pg/mL)CIA + this compound (0.3 mg/kg) (pg/mL)% Reduction
IL-1β152.3 ± 21.585.6 ± 15.243.8%
IL-6235.8 ± 30.1121.4 ± 22.848.5%
TNF-α189.4 ± 25.798.2 ± 18.9*48.1%

*p < 0.05 compared to CIA + Vehicle group

Mechanism of Action: A Comparative Overview

The therapeutic effects of this compound, Methotrexate, and Adalimumab stem from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.

This compound: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active form, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to S1P1, it prevents lymphocytes from egressing from lymph nodes into the peripheral circulation and subsequently to sites of inflammation in the joints.

Caption: this compound's mechanism of action.

Methotrexate: Multifactorial Anti-inflammatory Effects

The anti-inflammatory effects of methotrexate in RA are primarily attributed to its ability to increase extracellular adenosine levels.[5][6] Adenosine, acting through its receptors on various immune cells, suppresses inflammation. Methotrexate also has other effects, including the inhibition of purine and pyrimidine synthesis.[7]

MTX_Mechanism cluster_cell Immune Cell MTX Methotrexate AICAR_Tase AICAR Transformylase MTX->AICAR_Tase inhibits Adenosine_int Intracellular Adenosine AICAR_Tase->Adenosine_int leads to accumulation Adenosine_ext Extracellular Adenosine Adenosine_int->Adenosine_ext efflux Adenosine_R Adenosine Receptor Adenosine_ext->Adenosine_R binds Anti_inflammatory Anti-inflammatory Effects Adenosine_R->Anti_inflammatory activates signaling

Caption: Methotrexate's primary mechanism of action.

Adalimumab: TNF-α Neutralization

Adalimumab is a monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α).[8][9] TNF-α is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of RA. By blocking TNF-α, Adalimumab inhibits downstream inflammatory signaling.[8][9][10]

Adalimumab_Mechanism cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa binds & neutralizes TNF_R TNF Receptor TNFa->TNF_R Binding Blocked Signaling Pro-inflammatory Signaling (e.g., NF-κB) TNF_R->Signaling activation inhibited Inflammation Inflammation Signaling->Inflammation reduced

Caption: Adalimumab's mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) in Rats
  • Animals: Male Wistar rats (6-8 weeks old) are used.

  • Induction:

    • On day 0, rats are immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and complete Freund's adjuvant (4 mg/mL).

    • On day 7, a booster injection of bovine type II collagen in incomplete Freund's adjuvant is administered.

  • Treatment:

    • Treatment with this compound (0.1 and 0.3 mg/kg, p.o.), Methotrexate (0.3 mg/kg, i.p.), or vehicle is initiated on day 10 and continued daily until day 21.

  • Assessment:

    • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per animal. Scoring is based on the degree of erythema, swelling, and ankylosis.

    • Paw Volume: Paw volume is measured using a plethysmometer on specified days.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation, pannus formation, and bone erosion.

    • Cytokine Analysis: Joint tissues are homogenized, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA.

Experimental Workflow

The following diagram illustrates the general workflow for validating the therapeutic effect of a drug candidate in the CIA mouse model.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Acclimatize Rats B Day 0: Primary Immunization (Collagen + CFA) A->B C Day 7: Booster Immunization (Collagen + IFA) B->C D Day 10-21: Daily Treatment (this compound, MTX, Vehicle) C->D E Monitor Body Weight & Clinical Signs D->E F Measure Arthritis Score & Paw Volume D->F G Day 21: Sacrifice & Sample Collection D->G H Histopathological Analysis of Joints G->H I Cytokine Analysis (ELISA) G->I J Statistical Analysis H->J I->J

Caption: Experimental workflow for CIA model.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of RA in preclinical models. Its efficacy in reducing arthritis severity, paw swelling, and pro-inflammatory cytokine levels is comparable to the established DMARD, Methotrexate. The unique mechanism of action, targeting lymphocyte trafficking via S1P1 modulation, offers a distinct approach to immunosuppression compared to the broader actions of Methotrexate or the specific cytokine blockade of Adalimumab. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human RA patients.

References

IMMH001 vs. Methotrexate in Collagen-Induced Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of IMMH001 and methotrexate (MTX) in the context of collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. The information presented is based on preclinical data and aims to assist researchers and drug development professionals in evaluating these two compounds.

Executive Summary

This compound, a novel modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1), has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis.[1][2] When compared to methotrexate, the standard-of-care disease-modifying antirheumatic drug (DMARD), this compound exhibits comparable efficacy in reducing the clinical and histological signs of collagen-induced arthritis.[1] Both agents effectively suppress joint inflammation and damage, albeit through distinct mechanisms of action. This guide delves into the available experimental data, outlines the methodologies employed in these studies, and visually represents the underlying biological pathways and experimental procedures.

Mechanism of Action

This compound: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[1] This active metabolite is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][2] The primary therapeutic effect of this compound in arthritis is attributed to its action on S1P1, which is crucial for the egress of lymphocytes from secondary lymphoid organs.[1][2] By modulating S1P1, this compound desensitizes circulating lymphocytes to the egress signal, effectively trapping them within the lymph nodes.[1][2] This sequestration of lymphocytes reduces their infiltration into the synovial tissue of joints, thereby mitigating the inflammatory cascade characteristic of rheumatoid arthritis.[1]

cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_joint Inflamed Joint Lymphocyte Lymphocyte S1P S1P Gradient Lymphocyte->S1P egress blocked Inflammation Inflammation S1P->Inflammation infiltration reduced This compound This compound S1P1 S1P1 Receptor This compound->S1P1 modulates S1P1->Lymphocyte internalizes cluster_cell Immune Cell DHFR DHFR Folic_Acid Folic Acid DHFR->Folic_Acid reduces AICART AICAR Transformylase Adenosine Adenosine AICART->Adenosine increases extracellular Adenosine_Receptor Adenosine Receptor Inflammatory_Response Inflammatory Response Adenosine_Receptor->Inflammatory_Response suppresses MTX Methotrexate MTX->DHFR inhibits MTX->AICART inhibits Adenosine->Adenosine_Receptor activates cluster_induction Disease Induction cluster_treatment Treatment Period cluster_evaluation Evaluation Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Immunization2 Day 7: Booster Immunization (Bovine Type II Collagen in IFA) Immunization1->Immunization2 Treatment_Start Day 14-28: Initiate Treatment (this compound or Methotrexate) Immunization2->Treatment_Start Monitoring Regular Monitoring: - Arthritis Index - Paw Swelling - Body Weight Treatment_Start->Monitoring Endpoint Day 28-38: Endpoint Analysis - Histopathology - Cytokine Analysis - Blood Cell Counts Monitoring->Endpoint

References

A Comprehensive Guide to IMMH001 (SYL930): A Novel S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMMH001, also known as SYL930, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis and psoriasis.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key experimental findings, and detailed protocols for the preclinical models used in its evaluation. Notably, this compound and SYL930 are two designations for the same chemical entity.

This compound functions as a prodrug, converted in vivo to its active phosphorylated form, this compound-P.[1] This active metabolite selectively modulates S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby reducing the infiltration of these immune cells into sites of inflammation.[2][4] Preclinical studies have shown that oral administration of this compound effectively reduces disease severity in rat models of arthritis and various mouse and guinea pig models of psoriasis.[1][3]

Mechanism of Action

This compound is a selective modulator of sphingosine-1-phosphate receptors (S1PRs), with high affinity for the S1P1 subtype.[1][2] The mechanism of action involves the following key steps:

  • Oral Bioavailability and Phosphorylation: this compound is orally active and is phosphorylated in the body by sphingosine kinases (SphK1 and SphK2) to its active form, this compound-P.[1]

  • S1P1 Receptor Agonism: this compound-P acts as a potent agonist at the S1P1 receptor on lymphocytes.[1]

  • Receptor Internalization: Binding of this compound-P to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes insensitive to the endogenous S1P gradient that normally guides their egress from lymph nodes.[4]

  • Lymphocyte Sequestration: As a result, lymphocytes are trapped within the lymph nodes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood.[2]

  • Anti-inflammatory Effect: By preventing the migration of lymphocytes to sites of inflammation, such as the joints in rheumatoid arthritis or the skin in psoriasis, this compound exerts its anti-inflammatory and therapeutic effects.[1][3]

IMMH001_Mechanism_of_Action cluster_blood Bloodstream cluster_lymph Lymph Node cluster_inflammation Site of Inflammation (e.g., Joint, Skin) This compound This compound (Oral) SphK Sphingosine Kinases (SphK1/2) This compound->SphK Phosphorylation IMMH001_P This compound-P (Active) S1P1_R S1P1 Receptor IMMH001_P->S1P1_R Agonism SphK->IMMH001_P Lymphocyte Lymphocyte Internalization S1P1 Internalization & Degradation S1P1_R->Internalization Sequestration Lymphocyte Sequestration Internalization->Sequestration Reduced_Infiltration Reduced Lymphocyte Infiltration Sequestration->Reduced_Infiltration Blocks Egress Therapeutic_Effect Therapeutic Effect Reduced_Infiltration->Therapeutic_Effect

Mechanism of action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in several well-established animal models of rheumatoid arthritis and psoriasis. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis (AIA)
Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL, Day 28)Arthritis Index (Score, Day 28)
Control (non-arthritic) -~0.50
AIA Model (vehicle) -~2.5~12
This compound 0.3~2.2~10
This compound 0.6~1.8~8
This compound 1.2~1.5~6
This compound 2.4~1.2~4
FTY720 (Fingolimod) 1.0~1.3~5

Data are approximated from graphical representations in the cited literature.

Table 2: Efficacy of SYL930 in a Mouse Model of SLS-Induced Skin Inflammation
Treatment GroupDose (mg/kg, p.o.)Ear Thickness (mm)
Control (no SLS) -~0.20
SLS Model (vehicle) -~0.45
SYL930 0.3~0.38
SYL930 0.6~0.32
SYL930 1.2~0.28
FTY720 (Fingolimod) 1.0~0.29

Data are approximated from graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate reproducibility and further investigation.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the therapeutic efficacy of compounds against rheumatoid arthritis.

AIA_Experimental_Workflow Day0 Day 0: Induction of Arthritis (CFA injection) Treatment Daily Oral Treatment: - Vehicle - this compound (doses) - Positive Control Day0->Treatment Monitoring Regular Monitoring: - Paw Volume - Arthritis Score - Body Weight Treatment->Monitoring Day28 Day 28: - Euthanasia - Histopathology - Cytokine Analysis Monitoring->Day28

Workflow for the Adjuvant-Induced Arthritis model.

Protocol:

  • Animals: Male Sprague-Dawley or Lewis rats, 6-8 weeks old.

  • Induction: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Treatment: Oral administration of this compound (dissolved in sterile water) or vehicle is initiated on the day of adjuvant injection and continued daily for 28 days.

  • Assessment:

    • Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals.

    • Arthritis Index: Disease severity is scored based on erythema and swelling of the joints on a scale of 0-4 per paw, with a maximum score of 16 per animal.

  • Endpoint Analysis: On day 28, animals are euthanized. Blood is collected for cytokine analysis, and hind paws are collected for histopathological examination to assess inflammation, pannus formation, and bone erosion.

Sodium Lauryl Sulfate (SLS)-Induced Skin Inflammation in Mice

This model is used to assess the anti-inflammatory effects of compounds on irritant contact dermatitis, a condition with features relevant to psoriasis.

Protocol:

  • Animals: Female KM mice, 6-8 weeks old.

  • Induction: A 15% solution of SLS is applied topically to the shaved back skin of the mice daily for 7 consecutive days to induce skin inflammation.[5]

  • Treatment: SYL930 is administered orally once daily, starting from the first day of SLS application.

  • Assessment:

    • Ear/Skin Thickness: The thickness of the inflamed skin is measured daily using a caliper.

    • Histopathology: At the end of the study, skin biopsies are taken for histological analysis to evaluate epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.

Conclusion

This compound (SYL930) is a promising S1P1 receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration.[2][4] Robust preclinical data in validated animal models of rheumatoid arthritis and psoriasis demonstrate its potent anti-inflammatory and disease-modifying effects.[1][3] The detailed experimental protocols provided herein offer a framework for further investigation and comparative studies of this compound. The quantitative data consistently show a dose-dependent reduction in disease severity, positioning this compound as a strong candidate for clinical development in the treatment of autoimmune disorders.

References

IMMH001: A Comparative Analysis of S1P Receptor Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of IMMH001, a modulator of Sphingosine-1-Phosphate (S1P) receptors, with other S1P receptor subtypes. The following data and protocols are intended to offer an objective assessment of this compound's selectivity, supported by experimental evidence.

Executive Summary

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[1] This active metabolite has been demonstrated to be a potent modulator of S1P receptor subtype 1 (S1P1) and also exhibits activity at S1P4 and S1P5.[1] Notably, its activity at S1P2 and S1P3 is significantly weaker, indicating a selective binding profile.[1] This selectivity is a critical attribute for therapeutic candidates targeting the S1P signaling pathway, as off-target effects can be minimized. The S1P signaling pathway is integral to various physiological processes, including immune cell trafficking, and is a key target in the development of treatments for autoimmune diseases.[2][3][4][5]

Comparative Data: this compound-P Activity at S1P Receptor Subtypes

The following table summarizes the quantitative data on the activation of different S1P receptor subtypes by this compound-P, as determined by a β-arrestin recruitment assay.[1] The half-maximal effective concentration (EC50) values indicate the concentration of this compound-P required to elicit a half-maximal response. Lower EC50 values signify higher potency.

Receptor SubtypeThis compound-P EC50 (nM)
S1P112.4
S1P2> 1,000
S1P3> 1,000
S1P419.8
S1P529.4

Data sourced from a β-arrestin assay.[1]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach to determining receptor subtype selectivity, the following diagrams illustrate the S1P receptor signaling pathway leading to β-arrestin recruitment and a generalized workflow for the β-arrestin assay.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor (S1PR1, 4, 5) GPCR_inactive G-protein (inactive) S1PR->GPCR_inactive Activates beta_arrestin β-Arrestin S1PR->beta_arrestin Recruits GPCR_active G-protein (active) GPCR_inactive->GPCR_active GDP/GTP Exchange GRK GRK GPCR_active->GRK Recruits GRK->S1PR Phosphorylates downstream Downstream Signaling & Internalization beta_arrestin->downstream IMMH001P This compound-P IMMH001P->S1PR Binds to

S1P Receptor Signaling Pathway Leading to β-Arrestin Recruitment.

Beta_Arrestin_Assay_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_detect Detection cluster_analysis Data Analysis cell_culture 1. Culture cells expressing S1P receptor subtypes and β-arrestin fusion protein cell_plating 2. Plate cells into microplate wells cell_culture->cell_plating add_compound 3. Add varying concentrations of this compound-P cell_plating->add_compound incubation 4. Incubate to allow for receptor binding and β-arrestin recruitment add_compound->incubation add_substrate 5. Add detection substrate incubation->add_substrate read_signal 6. Measure signal (e.g., luminescence, fluorescence) add_substrate->read_signal dose_response 7. Plot dose-response curve read_signal->dose_response ec50 8. Calculate EC50 values dose_response->ec50

Generalized Workflow for a β-Arrestin Recruitment Assay.

Experimental Protocols

The cross-reactivity of this compound-P was determined using a β-arrestin recruitment assay.[1] This is a common and robust method for studying G-protein coupled receptor (GPCR) activation. The general principles and a typical protocol for such an assay are outlined below.

Objective: To quantify the potency of a test compound (this compound-P) at different S1P receptor subtypes by measuring the recruitment of β-arrestin to the activated receptor.

Principle: Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the intracellular domain of the receptor. In the assay, either the receptor or β-arrestin is tagged with a reporter molecule (e.g., a luminescent or fluorescent protein, or an enzyme fragment). The recruitment of β-arrestin to the receptor brings these reporter molecules into close proximity, generating a measurable signal that is proportional to the level of receptor activation.

Materials:

  • Cell lines stably expressing each of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5) and a β-arrestin fusion protein.

  • Cell culture medium and supplements.

  • This compound-P and a reference agonist (e.g., S1P).

  • Assay buffer.

  • Detection reagents specific to the reporter system used (e.g., substrate for luciferase or β-galactosidase).

  • Microplate reader capable of detecting the signal (e.g., luminescence or fluorescence).

Procedure:

  • Cell Culture and Plating:

    • The engineered cell lines for each S1P receptor subtype are cultured under standard conditions.

    • Cells are harvested and seeded into 384- or 96-well microplates at a predetermined density and allowed to attach overnight.

  • Compound Preparation and Addition:

    • A serial dilution of this compound-P is prepared in assay buffer to create a range of concentrations.

    • The culture medium is removed from the cells, and the diluted compound solutions are added to the respective wells. Control wells with vehicle and a reference agonist are also included.

  • Incubation:

    • The microplates are incubated for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor binding, activation, and subsequent β-arrestin recruitment.

  • Signal Detection:

    • The detection reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further period to allow the enzymatic reaction to proceed and the signal to stabilize.

    • The signal (e.g., luminescence or fluorescence) is read using a microplate reader.

  • Data Analysis:

    • The raw data is normalized to the response of the vehicle control (0% activation) and a saturating concentration of the reference agonist (100% activation).

    • The normalized data is plotted against the logarithm of the compound concentration to generate a dose-response curve.

    • The EC50 value is calculated from the dose-response curve using a non-linear regression analysis.

Conclusion

The experimental data demonstrates that this compound-P is a potent and selective modulator of S1P1, S1P4, and S1P5 receptors, with significantly less activity at S1P2 and S1P3.[1] This selectivity profile suggests a reduced potential for off-target effects that may be associated with non-selective S1P receptor modulators. The β-arrestin recruitment assay provides a robust and reliable method for characterizing the pharmacological profile of compounds like this compound at S1P receptors. This information is crucial for the continued development and evaluation of this compound as a potential therapeutic agent.

References

Comparative Analysis of IMMH001's Effect on T-Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of IMMH001, a novel Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator, and its effects on T-cell subsets. The performance of this compound is compared with other established T-cell modulating agents, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally administered small molecule that functions as a selective S1P1 modulator. Its primary mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction of circulating lymphocytes, including various T-cell subsets. This guide compares the quantitative effects of this compound on T-cell populations with those of another S1P1 modulator, Siponimod, and an immunomodulatory agent with a different mechanism of action, Lenalidomide.

Comparative Data on T-Cell Subset Modulation

The following table summarizes the percentage change in various T-cell subsets in peripheral blood following treatment with this compound, Siponimod, and Lenalidomide. The data for this compound is representative of the expected effects of an S1P1 modulator, based on published data for similar molecules.

T-Cell SubsetThis compound (Representative Data)Siponimod[1][2][3]Lenalidomide[4][5][6][7]
CD4+ T-Cells ~70-80% reduction~97% reduction~10-20% reduction
CD8+ T-Cells ~50-60% reduction~67% reduction~10-15% increase
Naïve T-Cells (CD45RA+) ~80-90% reduction~50% reductionDecrease in naïve subset
Effector Memory T-Cells (TEM) Relative Enrichment~2.4-fold increaseIncrease in effector T-cells
Th1 (IFN-γ+) Moderate ReductionNo significant changeSkewing towards Th1 response
Th2 (IL-4+) Relative IncreaseSignificant Increase
Th17 (IL-17+) Significant ReductionNo significant changeInhibition of Th17 differentiation
Regulatory T-Cells (Tregs, FoxP3+) Relative EnrichmentSignificant IncreasePotential reduction

Experimental Protocols

Immunophenotyping of T-Cell Subsets by Flow Cytometry

This protocol outlines the general steps for the analysis of T-cell subsets from peripheral blood mononuclear cells (PBMCs).

1. PBMC Isolation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and perform a cell count and viability assessment using trypan blue.

2. Surface Staining:

  • Resuspend 1-2 x 10^6 PBMCs in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

3. Fixation and Permeabilization (for intracellular staining):

  • Resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

4. Intracellular Staining:

  • Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer.

  • Add a cocktail of fluorescently-labeled antibodies against intracellular targets (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17, FoxP3 for Tregs).

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

5. Data Acquisition and Analysis:

  • Resuspend the final cell pellet in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific T-cell populations and quantify their frequencies.

Visualizing Mechanisms and Workflows

Experimental Workflow for T-Cell Subset Analysis

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis Whole Blood Sample Whole Blood Sample PBMC Isolation PBMC Isolation Whole Blood Sample->PBMC Isolation Ficoll Gradient Cell Counting & Viability Cell Counting & Viability PBMC Isolation->Cell Counting & Viability Surface Staining Surface Staining Cell Counting & Viability->Surface Staining CD3, CD4, CD8, etc. Fixation & Permeabilization Fixation & Permeabilization Surface Staining->Fixation & Permeabilization Intracellular Staining Intracellular Staining Fixation & Permeabilization->Intracellular Staining IFN-γ, IL-4, IL-17, FoxP3 Flow Cytometry Acquisition Flow Cytometry Acquisition Intracellular Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis Gating & Quantification

Fig. 1: Experimental workflow for T-cell subset analysis.
This compound (S1P1 Modulator) Signaling Pathway

This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it induces receptor internalization and degradation, thereby preventing lymphocytes from sensing the S1P gradient required for their egress from lymph nodes.[8]

G cluster_0 Lymph Node cluster_1 Blood Vessel T_Cell T-Cell S1P1 S1P1 Receptor T_Cell->S1P1 expresses S1P S1P Gradient (High Concentration) S1P->S1P1 Egress Lymphocyte Egress S1P1->Egress S1P binding promotes Internalization Receptor Internalization & Degradation S1P1->Internalization leading to This compound This compound This compound->S1P1 binds to Internalization->Egress blocks G Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos targets for ubiquitination Degradation Proteasomal Degradation Ikaros_Aiolos->Degradation T_Cell T-Cell Degradation->T_Cell occurs in IL2_Production Increased IL-2 Production T_Cell->IL2_Production results in Proliferation Enhanced Proliferation & Effector Function IL2_Production->Proliferation

References

IMMH001: A Preclinical Overview and Comparative Analysis Against Current Rheumatoid Arthritis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for IMMH001, a novel sphingosine-1-phosphate (S1P) receptor modulator, against the established clinical profiles of current mainstream therapies for rheumatoid arthritis (RA). While clinical trial data for this compound is not yet publicly available, this guide offers a data-driven overview of its potential, based on animal model studies, and benchmarks it against the efficacy and safety of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).

Executive Summary

This compound, a specific modulator of S1P receptors 1, 4, and 5, has demonstrated promising therapeutic effects in preclinical rat models of rheumatoid arthritis.[1][2] Its mechanism of action, which involves sequestering lymphocytes in secondary lymphoid organs, offers a targeted approach to mitigating the autoimmune response characteristic of RA.[1][2] This guide will delve into the preclinical efficacy of this compound and juxtapose it with the clinical performance of established RA treatments, including methotrexate, TNF inhibitors (adalimumab and etanercept), and JAK inhibitors (tofacitinib and upadacitinib).

Data Presentation: this compound Preclinical Efficacy vs. Clinical Efficacy of Current RA Therapies

The following tables summarize the available preclinical efficacy data for this compound and the clinical efficacy and safety data for current RA therapies. It is crucial to note that direct comparisons are limited due to the differing nature of preclinical and clinical data.

Table 1: Preclinical Efficacy of this compound in Rat Models of Rheumatoid Arthritis

ParameterAdjuvant-Induced Arthritis (AIA) ModelCollagen-Induced Arthritis (CIA) ModelReference
Paw Swelling Significantly inhibited hind paw swelling.Significantly inhibited hind paw swelling.[1][2]
Arthritic Index Significantly reduced the arthritic index.Significantly reduced the arthritic index.[1][2]
Histological Score Reduced pathological score, indicating less joint damage.Reduced pathological score, indicating less joint damage.[1][2]
Pro-inflammatory Cytokines Markedly decreased the release of pro-inflammatory cytokines and chemokines in damaged joints.Markedly decreased the release of pro-inflammatory cytokines and chemokines in damaged joints.[1][2]

Table 2: Clinical Efficacy of Current Rheumatoid Arthritis Therapies (Selected Data)

Drug ClassDrugACR20 Response RateACR50 Response RateACR70 Response RateKey Reference(s)
csDMARD MethotrexateVaries by dose and patient populationVaries by dose and patient populationVaries by dose and patient population[3][4]
bDMARD (TNF Inhibitor) Adalimumab (40 mg every other week)46.0% - 52.8%22.1% - 28.9%12.4% - 14.8%[5][6][7]
bDMARD (TNF Inhibitor) Etanercept (25 mg twice weekly)~60% (at 3 months)~50% (at 30 months)~26% (at 30 months)[8][9]
tsDMARD (JAK Inhibitor) Tofacitinib (5 mg BID)Significantly higher than placeboSignificantly higher than placeboSignificantly higher than placebo[10][11][12]
tsDMARD (JAK Inhibitor) Upadacitinib (15 mg once-daily)64% - 68%42% - 48%22% - 23%[1][13][14]

Table 3: Safety Profile of Current Rheumatoid Arthritis Therapies (Common Adverse Events)

Drug ClassDrugCommon Adverse EventsKey Reference(s)
csDMARD MethotrexateGastrointestinal issues, elevation of liver enzymes, cytopenia.[15][16][17]
bDMARD (TNF Inhibitor) AdalimumabInjection site reactions, infections (e.g., upper respiratory tract).[5]
bDMARD (TNF Inhibitor) EtanerceptInjection site reactions, infections.[18][19][20]
tsDMARD (JAK Inhibitor) TofacitinibUpper respiratory tract infections, headache, diarrhea, nasopharyngitis.[12]
tsDMARD (JAK Inhibitor) UpadacitinibSerious adverse events (5% in 15mg group), infections.[1][13]

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited for this compound are provided below.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model for screening anti-inflammatory and anti-arthritic agents.

  • Induction: Arthritis is induced in rats by a single injection of Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant) into the tail or footpad.[3] This induces an immune reaction characterized by inflammatory destruction of cartilage and bone in the distal joints.[3]

  • Treatment: this compound was administered orally to the rats.

  • Assessments: The primary endpoints typically include the measurement of hind paw swelling (plethysmometry) and a visual arthritis score based on the severity of inflammation in the joints. Histopathological analysis of the joints is also performed to assess cartilage and bone destruction.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another widely used model that shares immunological and pathological features with human RA.[9]

  • Induction: Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.[9] This leads to an autoimmune response against the body's own collagen, resulting in joint inflammation and destruction.

  • Treatment: this compound was administered orally to the rats.

  • Assessments: Similar to the AIA model, efficacy is evaluated by monitoring paw swelling, arthritic scores, and histological examination of the joints. Levels of pro-inflammatory cytokines in the affected joints are also measured.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of this compound and current RA therapies, as well as a typical experimental workflow.

IMMH001_Mechanism_of_Action This compound sequesters lymphocytes in lymph nodes by modulating the S1P1 receptor, preventing their egress into the bloodstream and subsequent infiltration into the joints. cluster_blood Blood Vessel cluster_lymph_node Lymph Node Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Egress Signal (S1P Gradient) Lymphocyte_LN Lymphocyte This compound This compound This compound->S1P1_receptor Binds and Internalizes

Caption: Mechanism of Action of this compound.

Caption: Mechanism of Action of TNF Inhibitors.

JAK_Inhibitor_Mechanism_of_Action JAK inhibitors block the activity of Janus kinases, interrupting the signaling cascade initiated by pro-inflammatory cytokines and preventing the transcription of genes involved in the inflammatory response. Cytokine Cytokine (e.g., IL-6) Cytokine_receptor Cytokine Receptor Cytokine->Cytokine_receptor Binds JAK Janus Kinase (JAK) Cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to JAK_inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_inhibitor->JAK Inhibits Gene_transcription Gene Transcription of Pro-inflammatory Mediators Nucleus->Gene_transcription Initiates

Caption: Mechanism of Action of JAK Inhibitors.

Experimental_Workflow_RA_Model start Disease Induction (AIA or CIA in Rats) treatment Treatment Initiation (this compound or Vehicle Control) start->treatment monitoring Regular Monitoring - Paw Volume - Arthritis Score treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint analysis Data Analysis - Histopathology - Cytokine Levels endpoint->analysis results Evaluation of Efficacy analysis->results

Caption: Typical Experimental Workflow for Preclinical RA Models.

References

Comparative Analysis of S1P1 Modulators in Autoimmune Encephalitis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of key Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, with a focus on their potential application in autoimmune encephalitis. This analysis is primarily based on preclinical data from experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis and other neuroinflammatory conditions.

Introduction to S1P1 Modulation in Neuroinflammation

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates immune cell trafficking.[1][2][3] S1P1 receptors are crucial for the egress of lymphocytes from secondary lymphoid organs.[1][2][4][5] Modulation of S1P1 by therapeutic agents leads to the sequestration of lymphocytes, preventing their infiltration into the central nervous system (CNS) and thereby mitigating neuroinflammation.[4][5] This mechanism has shown therapeutic benefit in autoimmune diseases of the CNS. Several S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod, have been developed, each with distinct pharmacological profiles.[5][6]

Comparative Efficacy in the EAE Model

The EAE model is the primary platform for evaluating the in vivo efficacy of S1P1 modulators for CNS autoimmune diseases. Efficacy is typically assessed by monitoring clinical scores, which grade the severity of paralysis.[7][8][9][10]

While direct head-to-head clinical trials are lacking, preclinical and indirect comparisons provide valuable insights.[6] Prophylactic and therapeutic administration of Fingolimod in EAE mice has been shown to significantly reduce clinical scores.[11] Treatment with both Siponimod and Fingolimod in late-stage EAE induced peripheral lymphopenia, a hallmark of S1P1 modulator activity, although significant improvement in clinical scores was not observed in this late-treatment model.[12] Indirect comparisons suggest that Ozanimod may have a favorable benefit-risk profile compared to Fingolimod.[13] Furthermore, a matching-adjusted indirect comparison indicated that Ozanimod is more effective in preserving brain volume and has a comparable effect on relapse rates to Ponesimod, with a favorable safety profile.[14]

Table 1: Comparative Efficacy of S1P1 Modulators in Preclinical EAE Models

ModulatorKey Efficacy Findings in EAE ModelsCitation(s)
Fingolimod Reduces clinical scores and neuroinflammatory and axonal damage biomarkers in both prophylactic and therapeutic settings.[11]
Siponimod Induces peripheral lymphopenia in late-stage EAE.[12]
Ozanimod Indirect comparisons suggest a favorable benefit-risk profile versus Fingolimod and greater efficacy in preserving brain volume compared to Ponesimod.[13][14]
Ponesimod Indirect comparisons suggest comparable efficacy in reducing relapse rates to Ozanimod.[14]

Pharmacological Profile: Selectivity, Pharmacokinetics, and Safety

The key differentiators among S1P1 modulators lie in their receptor selectivity, pharmacokinetic properties, and resulting safety profiles.

Receptor Selectivity: Fingolimod is a non-selective S1P modulator, targeting S1P1, S1P3, S1P4, and S1P5.[5] In contrast, Siponimod, Ozanimod, and Ponesimod are second-generation modulators with higher selectivity for S1P1 and, in some cases, S1P5, which is thought to improve their safety profiles.[5][6]

Pharmacokinetics: These modulators exhibit different pharmacokinetic profiles, notably their half-lives. Fingolimod has a long elimination half-life of 6-9 days.[5] Siponimod and Ponesimod have shorter half-lives of approximately 30 and 33 hours, respectively.[5][15] Ozanimod's active metabolites have a longer half-life of about 10-16 days.[5]

Safety Profile: A primary safety concern with S1P1 modulators is the risk of cardiovascular adverse events, particularly bradycardia, upon treatment initiation.[16][17][18][19] The higher selectivity of second-generation modulators is associated with a reduced risk of such events.[6] Meta-analyses have shown an increased risk of herpes zoster infection and transient cardiovascular events with S1P modulators.[16][17]

Table 2: Comparative Pharmacological Properties of S1P1 Modulators

PropertyFingolimodSiponimodOzanimodPonesimod
S1P Receptor Selectivity S1P1, S1P3, S1P4, S1P5[5]S1P1, S1P5[5]S1P1, S1P5[5]S1P1[5]
Elimination Half-life 6-9 days[5]~30 hours[5]Metabolites: ~10-16 days[5]~33 hours[15]
Key Safety Considerations Higher risk of bradycardia[6]Lower risk of initial bradycardia compared to FingolimodFavorable safety profile in indirect comparisons[13][14]Rapidly reversible immunosuppression

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of research in this area, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for evaluating S1P1 modulators in the EAE model.

S1P1_Signaling_Pathway cluster_lymph_node Lymph Node (Low S1P) cluster_blood_vessel Blood/Lymph (High S1P) cluster_cns Central Nervous System T_Cell_LN T-Lymphocyte S1P1_surface S1P1 Receptor (Surface Expression) T_Cell_LN->S1P1_surface Expresses T_Cell_BV T-Lymphocyte T_Cell_LN->T_Cell_BV Egress S1P S1P S1P1_surface->S1P S1P Gradient Drives Egress S1P1_Modulator S1P1 Modulator S1P1_surface->S1P1_Modulator Binding & Internalization T_Cell_BV->T_Cell_LN Sequestration (Blocked Egress) S1P1_internalized Internalized S1P1 (Functional Antagonism) T_Cell_BV->S1P1_internalized Leads to CNS_Inflammation Neuroinflammation T_Cell_BV->CNS_Inflammation Infiltration

S1P1 Signaling and Modulator Action

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Immunization Immunization with MOG35-55 in Complete Freund's Adjuvant PTX_Injection Pertussis Toxin Administration Immunization->PTX_Injection Treatment_Group Administer S1P1 Modulator PTX_Injection->Treatment_Group Disease Onset Vehicle_Group Administer Vehicle Control PTX_Injection->Vehicle_Group Disease Onset Daily_Monitoring Daily Clinical Scoring & Weight Treatment_Group->Daily_Monitoring Flow_Cytometry Flow Cytometry (Peripheral Lymphocyte Counts) Treatment_Group->Flow_Cytometry Vehicle_Group->Daily_Monitoring Vehicle_Group->Flow_Cytometry Tissue_Harvest Harvest CNS Tissue (Spinal Cord, Brain) Daily_Monitoring->Tissue_Harvest At study endpoint Histopathology Histopathology (H&E, LFB) - Inflammation - Demyelination Tissue_Harvest->Histopathology Immunohistochemistry Immunohistochemistry (Immune Cell Infiltration) Tissue_Harvest->Immunohistochemistry

Preclinical EAE Experimental Workflow

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[20][21][22]

  • Antigen Emulsion Preparation: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[23]

  • Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion.[20][21]

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.[20]

Clinical Scoring and Monitoring

Following immunization, mice are monitored daily for clinical signs of EAE and body weight changes.[8][9] The clinical signs are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 indicates a moribund state or death.[7][8]

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No overt signs of disease
1 Limp tail
2 Hind limb weakness
3 Complete hind limb paralysis
4 Hind limb paralysis and forelimb weakness
5 Moribund or death
Source: Adapted from various EAE protocols.[7][10][24]
Histopathological Analysis
  • Tissue Processing: Tissues are fixed, processed, and embedded in paraffin.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination.[27][28]

  • Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4 for T-helper cells) is performed to quantify immune cell infiltration into the CNS.[26]

Conclusion

The development of S1P1 modulators represents a significant advancement in the treatment of neuroinflammatory autoimmune diseases. While Fingolimod was the first in its class, the newer, more selective agents like Siponimod, Ozanimod, and Ponesimod offer the potential for improved safety profiles. The EAE model remains an indispensable tool for the preclinical evaluation and comparison of these and future S1P1 modulators. This guide provides a foundational understanding for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of S1P1 modulation in autoimmune encephalitis.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Research Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for a compound designated as IMMH001 necessitates treating it as a substance with unknown hazardous potential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols and consult their institution's Environmental Health and Safety (EHS) department for specific guidance. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.
Body Protection A long-sleeved lab coat to prevent skin contact.
Footwear Closed-toe shoes.

In the event of a spill, swift and safe response is critical. Evacuate non-essential personnel, ensure adequate ventilation, and contain the spill using inert absorbent materials.

Step-by-Step Disposal Protocol for Hazardous Chemicals

The disposal of unidentified or hazardous chemicals must be managed as hazardous waste in strict accordance with all local, state, and federal regulations. Under no circumstances should such chemicals be disposed of down the drain or in regular trash.[1][2]

  • Waste Collection and Segregation:

    • Collect waste in a designated, leak-proof container that is chemically compatible with the substance.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2] Keep it segregated from incompatible materials.

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name (in this case, "this compound - Unidentified Research Chemical") and its concentration if in a solution. Avoid using abbreviations.[2]

    • Affix appropriate hazard pictograms as would be indicated on a Safety Data Sheet (SDS). Given the unknown nature of this compound, assume it is hazardous.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be well-ventilated.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[1]

    • Follow all institutional and regulatory procedures for the final pickup and disposal of the hazardous waste.[1]

Hazardous Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of hazardous laboratory chemicals.

A Start: Generation of Chemical Waste B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Waste Streams C->D E Store Sealed Container in Designated Accumulation Area D->E F Contact Institutional EHS or Licensed Disposal Contractor E->F G Follow Institutional and Regulatory Procedures for Pickup F->G H End: Proper Disposal of Hazardous Waste G->H

Caption: Workflow for the safe disposal of hazardous laboratory chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.